2-Chloro-2'-fluoro-3,4'-bipyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(2-fluoropyridin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-8(2-1-4-14-10)7-3-5-13-9(12)6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUKRIVCWRDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582975 | |
| Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870221-45-7 | |
| Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H NMR and 13C NMR spectra of substituted bipyridines
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Substituted Bipyridines
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted bipyridines are cornerstones of modern coordination chemistry, materials science, and drug development. Their utility as chelating ligands is dictated by their electronic and steric properties, which can be finely tuned through substitution. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of these molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of substituted bipyridines, offering researchers and drug development professionals a framework for interpreting spectral data. We will delve into the fundamental principles, the profound influence of substituents on chemical shifts and coupling constants, and the application of advanced 2D NMR techniques to unambiguously assign complex structures.
Introduction: The Bipyridine Core
The 2,2'-bipyridine (bpy) scaffold is a bidentate ligand renowned for its ability to form stable complexes with a vast array of metal ions. The electronic properties of these complexes, which are critical for applications ranging from catalysis to photoluminescent devices, are heavily influenced by the substituents on the bipyridine rings. Therefore, precise characterization of the substitution pattern is paramount. NMR spectroscopy provides an unparalleled window into the molecular structure, offering detailed information on connectivity, stereochemistry, and electronic environment. This guide will systematically deconstruct the NMR spectra of these versatile molecules.
Fundamentals: The Unsubstituted 2,2'-Bipyridine Spectrum
To understand the impact of substituents, we must first establish a baseline with the parent 2,2'-bipyridine molecule. Due to symmetry, the ¹H NMR spectrum of unsubstituted 2,2'-bipyridine displays four signals, each corresponding to a pair of equivalent protons.
Table 1: Typical NMR Data for Unsubstituted 2,2'-Bipyridine
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2, C2' | — | ~156.5 |
| C3, C3' | ~8.40 (d) | ~121.5 |
| C4, C4' | ~7.85 (t) | ~137.0 |
| C5, C5' | ~7.35 (t) | ~124.0 |
| C6, C6' | ~8.70 (d) | ~149.5 |
| Note: Values are approximate and can vary with solvent and concentration. Data compiled from various sources including Castellano et al.[1] |
The ¹H spectrum is characterized by distinct coupling patterns. The H6 proton appears as a doublet due to ortho-coupling with H5. H3 also appears as a doublet from coupling to H4. The H4 and H5 protons typically appear as triplets (or more complex multiplets) due to coupling with their two neighbors. The downfield shift of the H6 proton is a hallmark of the bipyridine system, attributable to the anisotropic effect of the adjacent nitrogen atom's lone pair and the influence of the neighboring pyridine ring.
The Influence of Substituents on ¹H NMR Spectra
Substituents dramatically alter the electronic landscape of the bipyridine rings, providing a diagnostic fingerprint in the NMR spectrum. The effects can be broadly categorized by the substituent's electronic nature.
Electron-Withdrawing Groups (EWGs)
EWGs (e.g., -NO₂, -CN, -CF₃, -COOR) decrease electron density on the aromatic ring through inductive and resonance effects. This "deshields" the remaining protons, causing their signals to shift to a higher frequency (downfield). The effect is most pronounced at the ortho and para positions relative to the substituent. For instance, a substituent at the 4-position will cause a significant downfield shift for the H3/H5 protons and a smaller effect on the H6 proton.
Electron-Donating Groups (EDGs)
Conversely, EDGs (e.g., -CH₃, -OCH₃, -NH₂, -N(CH₃)₂) increase electron density on the ring. This "shields" the aromatic protons, causing an upfield shift to a lower frequency. Again, this effect is strongest at the ortho and para positions. For example, the ¹H NMR spectrum of 4,4'-dimethyl-2,2'-bipyridine shows signals for H3, H5, and H6 at approximately 8.23, 7.11, and 8.52 ppm, respectively, representing an upfield shift compared to the unsubstituted parent compound.[2]
The diagram below illustrates how substituents modulate the electron density and, consequently, the chemical shifts of the bipyridine protons.
Caption: Influence of EWGs and EDGs on proton chemical shifts in bipyridines.
The Influence of Substituents on ¹³C NMR Spectra
The principles of shielding and deshielding apply equally to ¹³C NMR, often with greater magnitude and predictability. The chemical shift range for ¹³C is much larger than for ¹H (typically 0-220 ppm), leading to less signal overlap.[3]
-
Substituent Effects : The impact of substituents on ¹³C chemical shifts can often be predicted using additive models, where the effect of a substituent at a particular position is relatively constant across different molecules.[4] EWGs cause a downfield shift (deshielding) of the carbon signals, particularly the ipso (the carbon directly attached to the substituent) and para carbons. EDGs cause an upfield shift (shielding).
-
Quaternary Carbons : ¹³C NMR is essential for identifying quaternary carbons (like C2/C2' and any carbon bearing a substituent), which have no attached protons and are therefore invisible in ¹H NMR.
Table 2: Representative ¹H and ¹³C Chemical Shifts for 4,4'-Disubstituted-2,2'-bipyridines
| Substituent (at 4,4') | H3/H3' (ppm) | H5/H5' (ppm) | H6/H6' (ppm) | C4/C4' (ppm) |
| -H | ~8.40 | ~7.35 | ~8.70 | ~137.0 |
| -CH₃ | ~8.23 | ~7.11 | ~8.52 | ~148.0 |
| -OCH₃ | ~7.90 | ~6.80 | ~8.45 | ~165.0 |
| -Cl | ~8.45 | ~7.40 | ~8.60 | ~140.0 |
| Note: These are illustrative values. Actual shifts depend on the specific molecule and solvent. |
A Validated Workflow for Structural Elucidation using 2D NMR
For asymmetrically substituted or complex bipyridines, 1D NMR spectra can be ambiguous. A systematic approach using 2D NMR is required for definitive assignment.
Experimental Protocol: Acquiring a Full NMR Dataset
-
Sample Preparation: Dissolve 5-10 mg of the purified bipyridine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN). Ensure the solvent is free of acidic impurities, which can protonate the pyridine nitrogens and alter chemical shifts.[5]
-
1D ¹H Spectrum: Acquire a standard high-resolution ¹H spectrum. This provides the initial overview of proton signals and their multiplicities.
-
1D ¹³C{¹H} Spectrum: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments. Most ¹³C spectra are acquired to show all signals as singlets, simplifying the spectrum but removing coupling information.[3]
-
DEPT-135 (Optional but Recommended): This experiment differentiates carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.
-
2D ¹H-¹H COSY: Acquire a Correlation Spectroscopy experiment. This spectrum reveals which protons are spin-coupled to each other, typically over 2-3 bonds. It is invaluable for tracing the connectivity within each pyridine ring (e.g., H5 is coupled to H6 and H4).
-
2D ¹H-¹³C HSQC (or HMQC): Acquire a Heteronuclear Single Quantum Coherence spectrum. This experiment correlates each proton with the carbon to which it is directly attached, providing unambiguous C-H assignments.
-
2D ¹H-¹³C HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is arguably the most crucial experiment for complex structures. It shows correlations between protons and carbons over 2-3 bonds. This allows for the assignment of quaternary carbons and the connection of substituent fragments to the bipyridine core. For example, the protons of a methyl group at C4 will show an HMBC correlation to C3, C5, and, most importantly, the quaternary C4.
The following diagram outlines this comprehensive workflow.
Caption: A validated workflow for the complete NMR structural analysis.
Case Study: Asymmetric Substitution
Consider a hypothetical 4-methyl-4'-nitro-2,2'-bipyridine. Due to the lack of symmetry, all eight aromatic protons and all 12 carbons are unique.
-
¹H Spectrum Prediction: We would expect two distinct "spin systems." The protons on the methyl-substituted ring would be shifted upfield relative to the parent bipyridine, while the protons on the nitro-substituted ring would be shifted significantly downfield.
-
COSY Analysis: The COSY spectrum would clearly show two independent sets of correlations, one for H3-H4-H5-H6 and another for H3'-H4'-H5'-H6'.
-
HMBC is Key: The HMBC spectrum would be critical. The methyl protons (a singlet around 2.4 ppm) would show correlations to C3, C5, and the quaternary C4, definitively placing it on one ring. The protons on the other ring (e.g., H3' and H5') would show correlations to the quaternary C4', which would be significantly deshielded by the nitro group. This confirms the full connectivity.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of substituted bipyridines. A thorough understanding of substituent-induced chemical shifts, coupled with a systematic application of 2D NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous determination of even highly complex structures. This guide provides the foundational knowledge and a practical workflow for researchers to confidently analyze and interpret their NMR data, accelerating research and development in fields that rely on these versatile molecules.
References
- Cerfontaine, S., Troian-Gautier, L., Wehlin, S. A. M., Loiseaud, F., Cauët, E., & Elias, B. (n.d.). Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes Through Bridging Ligand Design. Supporting Information.
-
Kim, J. H., Lee, J. Y., & Kim, Y. K. (2023). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 28(21), 7395. Available at: [Link]
-
Castellano, S., Günther, H., & Ebersole, S. (1965). Nuclear Magnetic Resonance Spectra of 2,2'-Bipyridyl. The Journal of Physical Chemistry, 69(12), 4166-4176. Available at: [Link]
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]
-
Yousif, Y. Z., & Al-Rawi, J. M. A. (1993). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. Inorganica Chimica Acta, 205(2), 141-146. Available at: [Link]
-
Shen, W.-Z., Trötscher-Kaus, G., & Lippert, B. (2009). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions, (39), 8371-8379. Available at: [Link]
-
Larragy, R., Deacy, A. C., Southern, J. S., Müller-Bunz, H., Albrecht, M., & Bernhard, S. (2021). Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. Inorganics, 9(11), 82. Available at: [Link]
-
He, Y., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(10), 837-844. Available at: [Link]
-
Krygowski, T. M., Anulewicz, R., Jarmuła, A., Bąk, T., Rasała, D., & Kwiecień, A. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(3), 414-422. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4,4'-Dimethyl-2,2'-bipyridyl(1134-35-6) 1H NMR [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Analytical Imperative for Halogenated Bipyridines
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Halogenated Bipyridines
Halogenated bipyridines represent a cornerstone class of ligands in coordination chemistry and are integral scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. Their electronic properties, steric profiles, and metabolic stability are profoundly influenced by the nature and position of halogen substituents. Consequently, the ability to unambiguously identify and characterize these molecules is paramount for researchers, scientists, and drug development professionals. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight.
This guide moves beyond a simple recitation of methods. It is designed to provide a deep, mechanistic understanding of the analytical process, grounded in years of field experience. We will explore the causality behind experimental choices, establish self-validating protocols, and provide a robust framework for the successful mass spectrometric analysis of this vital chemical class.
The Analytical Workflow: A Strategic Overview
The successful analysis of halogenated bipyridines is not a single event but a multi-stage process. Each step is critically dependent on the previous one, from initial sample handling to final data interpretation. A failure to appreciate this interconnectedness is the most common source of analytical failure.
Caption: High-level workflow for the LC-MS/MS analysis of halogenated bipyridines.
Foundational Step: Sample and Standard Preparation
The adage 'garbage in, garbage out' is acutely true in mass spectrometry. Proper sample preparation is essential to enhance sensitivity, reduce background noise, and ensure reproducible results.[1] For halogenated bipyridines, which are typically stable small molecules, the primary challenge lies in selecting an appropriate solvent and concentration.
Protocol 1: General Sample Preparation for LC-MS Analysis
-
Solvent Selection: Begin by assessing the polarity of the analyte.[2] Most halogenated bipyridines are soluble in common organic solvents. A 50:50 mixture of acetonitrile (ACN) and deionized water is an excellent starting point as it is compatible with reversed-phase chromatography. If solubility is an issue, small amounts of methanol or DMSO can be used, but be mindful that DMSO can cause ion suppression.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the reference standard or sample and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.
-
Working Solution & Calibration Standards: Perform serial dilutions from the stock solution to create a series of working standards. For quantitative analysis, a typical calibration curve might range from 1 ng/mL to 1000 ng/mL. The sample to be analyzed should be diluted to fall within the linear range of this curve.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to validate the accuracy and precision of the analytical run.[3]
-
Final Dilution: For injection, dilute all samples and standards in the initial mobile phase composition (e.g., 95% Water/ACN with 0.1% formic acid) to prevent peak distortion.
Ionization: The Gateway to the Mass Analyzer
To be analyzed by a mass spectrometer, a neutral molecule must first be converted into a gas-phase ion.[4] The choice of ionization technique is the single most critical parameter influencing the success of the analysis.
-
Electrospray Ionization (ESI): This is the workhorse technique for halogenated bipyridines. ESI is a soft ionization method that typically produces protonated molecules, [M+H]⁺.[5] The two nitrogen atoms in the bipyridine core are basic and readily accept a proton, making ESI in positive ion mode highly efficient. It is the recommended first choice.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not easily ionized by ESI.[5][6] It involves a corona discharge that creates reagent ions from the solvent vapor, which then ionize the analyte via proton transfer.[5] While it can be effective, ESI is generally more sensitive for these compounds.
-
Electron Impact (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation.[5][6] While this fragmentation provides rich structural information, it often results in the absence of a molecular ion peak, making it difficult to determine the molecular weight.[7][8] EI is typically coupled with Gas Chromatography (GC-MS) and requires the analyte to be volatile and thermally stable.[5]
Expert Recommendation: Always begin with Electrospray Ionization (ESI) in positive ion mode. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will promote protonation and significantly enhance the signal.
Decoding the Mass Spectrum: Isotopic Patterns and Fragmentation
The mass spectrum of a halogenated bipyridine contains a wealth of information. The key is knowing how to interpret it.
The Halogen Isotopic Signature: A Built-in Barcode
The most revealing feature of a mass spectrum of a chlorinated or brominated compound is the characteristic isotopic pattern. Halogens like chlorine and bromine exist naturally as two abundant isotopes, which gives rise to a distinctive M+ and M+2 peak pattern.[9][10] Fluorine and iodine, by contrast, are monoisotopic and will not display this pattern.
This isotopic signature is a powerful diagnostic tool. If you observe a pair of peaks separated by 2 m/z units with a specific intensity ratio, you can confidently identify the presence and number of chlorine or bromine atoms.[9][11]
| Halogen Content | Isotopic Pattern | Peak Intensity Ratio (Approx.) |
| One Chlorine (Cl) | M+, M+2 | 3:1[9] |
| Two Chlorines (Cl₂) | M+, M+2, M+4 | 9:6:1[10] |
| One Bromine (Br) | M+, M+2 | 1:1[9][10] |
| Two Bromines (Br₂) | M+, M+2, M+4 | 1:2:1 |
Table 1: Characteristic isotopic patterns for chlorine and bromine-containing compounds.
Tandem Mass Spectrometry (MS/MS) and Fragmentation
While the full scan MS1 spectrum provides the molecular weight and isotopic pattern, tandem mass spectrometry (MS/MS) is required for definitive structural elucidation. In this process, the protonated molecular ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.[12]
The fragmentation of the bipyridine core often follows predictable pathways. The presence of a halogen atom introduces unique fragmentation channels, primarily through the loss of the halogen radical (X•) or hydrogen halide (HX).
Common Fragmentation Pathways:
-
Loss of Hydrogen Halide (HX): A common fragmentation route is the neutral loss of HX (e.g., HCl or HBr) from the protonated parent ion.
-
Loss of Halogen Radical (X•): Cleavage of the C-X bond can lead to the loss of the halogen radical.
-
Ring Cleavage: The bipyridine ring system can undergo cleavage, often initiated by the loss of small neutral molecules like HCN.
Caption: Plausible fragmentation pathways for a protonated mono-chlorinated bipyridine.
Field-Proven Methodologies & Protocols
This section provides a robust, self-validating protocol for the analysis of a model compound, 4-chloro-2,2'-bipyridine.
Protocol 2: LC-MS/MS Method for Halogenated Bipyridines
-
Instrumentation:
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) instrument equipped with an ESI source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Transitions (for 4-chloro-2,2'-bipyridine, MW 190.62):
-
Parent Ion (protonated): m/z 191.0
-
Monitor for characteristic fragments, e.g., m/z 155.1 (loss of HCl). Collision energy will need to be optimized but a starting point of 20 eV is recommended.
-
-
-
System Validation:
-
Blank Injection: Inject a solvent blank at the beginning of the run to ensure no system contamination or carryover.
-
Standard Curve: Run a full calibration curve to establish linearity and sensitivity.
-
QC Checks: Inject QC samples periodically throughout the sample sequence (e.g., every 10 injections) to monitor system performance and data quality.
-
Common Challenges and Troubleshooting
Even with a robust method, challenges can arise. A key aspect of expertise is the ability to anticipate and resolve these issues.
-
In-source Dehalogenation: Particularly with more labile halogens like iodine, dehalogenation can occur within the ESI source itself.[13] This can lead to misinterpretation of the resulting spectra. If suspected, this can be confirmed by analyzing the dependency of the dehalogenated ion's intensity on the capillary voltage; a strong correlation suggests an in-source process.[13]
-
Analyte Loss and Contamination: Halogenated compounds can be susceptible to loss through adsorption onto surfaces. Using silanized vials and minimizing sample preparation steps can mitigate this. Contamination is also a concern, requiring high-purity solvents and rigorous cleaning procedures.[14][15]
-
Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids, environmental samples), co-eluting compounds can suppress or enhance the ionization of the target analyte.[14][15] Proper chromatographic separation and the use of isotopically labeled internal standards are the most effective ways to counteract matrix effects.
Conclusion: A Framework for Confidence
The mass spectrometric analysis of halogenated bipyridines is a nuanced but highly rewarding endeavor. By understanding the principles of ionization, recognizing the power of isotopic patterns, and systematically dissecting fragmentation data, researchers can achieve unambiguous structural confirmation. This guide provides the strategic framework and tactical protocols to approach this analysis with confidence. The key to success lies not in rigidly following a recipe, but in understanding the scientific principles that underpin each choice, allowing for intelligent method development and robust troubleshooting.
References
-
Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. PubMed Central. Available at: [Link]
-
Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed. Available at: [Link]
-
Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]
-
Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. ResearchGate. Available at: [Link]
-
Mass Spectrometry Ionization Methods. Emory University Department of Chemistry. Available at: [Link]
-
Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks. Available at: [Link]
-
Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. ACS Publications. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Sample preparation methods evaluated for the determination of halogens in polymeric WEEE. ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. PubMed Central. Available at: [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]
-
Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. NIH. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
LCMS-guided detection of halogenated natural compounds. ResearchGate. Available at: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today. Available at: [Link]
-
Chemistry (Class XII). CBSE Academic. Available at: [Link]
-
1.7.5: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Available at: [Link]
-
Determination of halogenated hydrocarbons in urine samples using a needle trap device packed with Ni/Zn–BTC bi-MMOF via the dynamic headspace method. NIH. Available at: [Link]
-
Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. Available at: [Link]
-
Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. Available at: [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. rsc.org [rsc.org]
- 3. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Execution of Suzuki-Miyaura Coupling with 2-Chloro-2'-fluoro-3,4'-bipyridine for Pharmaceutical Scaffolding
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Strategic Importance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the synthesis of biaryl and heteroaryl structures has made it indispensable in drug discovery and materials science. This guide provides an in-depth technical overview and actionable protocols for the Suzuki coupling of a challenging, yet valuable, heterocyclic substrate: 2-Chloro-2'-fluoro-3,4'-bipyridine .
Bipyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[4] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties, making fluorinated bipyridines highly sought-after building blocks.[5][6][7] However, the coupling of electron-deficient 2-chloropyridines presents distinct challenges, including the inertness of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[8][9] This document outlines the mechanistic considerations, key parameter optimization, and robust protocols required to overcome these hurdles and successfully synthesize novel poly-heterocyclic compounds.
Mechanistic Rationale: Overcoming the Hurdles of a Heteroaryl Chloride
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle.[3][10] Understanding this cycle is paramount to troubleshooting and optimizing the coupling of this compound.
The cycle comprises three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-chlorine bond of the bipyridine. This is often the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond.[11] Success requires a highly electron-rich palladium center, which is achieved by using specific electron-donating ligands.
-
Transmetalation: The organic moiety from the activated organoboron species (a boronate anion formed in situ) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[12][13]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[11]
A primary challenge with substrates like 2-chloropyridine is the potential for the pyridine nitrogen to act as a Lewis base and coordinate to the palladium center, leading to catalyst deactivation.[2] The use of sterically hindered (bulky) ligands is a key strategy to mitigate this unwanted interaction and favor the productive catalytic pathway.
Optimization of Key Reaction Parameters: A Scientist's Guide
The success of coupling an unactivated heteroaryl chloride is not accidental; it is the result of deliberate and informed choices regarding the catalyst, base, and solvent system.
The Catalyst System: Ligand Selection is Critical
For challenging substrates like this compound, traditional catalysts such as Pd(PPh₃)₄ are often ineffective. The key to activating the C-Cl bond lies in using a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC).[12][14] These advanced ligands enhance the electron density on the palladium atom, which facilitates the difficult oxidative addition step.[9]
| Ligand Class | Example Ligands | Key Advantages for Heteroaryl Chlorides | Typical Catalyst Loading |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | High activity, promotes fast reductive elimination, sterically demanding to prevent catalyst deactivation.[14] | 1-5 mol % |
| Ferrocenyl Phosphines | dppf | Good thermal stability, effective for a range of heteroaryl halides. | 2-5 mol % |
| N-Heterocyclic Carbenes | IPr, SImes | Strong σ-donors, highly effective for activating C-Cl bonds, often show high thermal stability.[12] | 1-5 mol % |
Field Insight: For 2-chloropyridine derivatives, dialkylbiaryl phosphine ligands from the Buchwald group often provide the best balance of reactivity and stability, making them an excellent starting point for optimization.[14]
The Role of the Base
The base is not a passive component; it plays a crucial role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[12][13] The choice of base can significantly impact yield and side-product formation.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective, especially when paired with an aqueous-organic solvent mixture. Cesium carbonate is more soluble and basic, often leading to higher yields for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective in anhydrous conditions and is often the base of choice for coupling unactivated chlorides.
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions like protodeboronation if not used carefully.
Field Insight: Potassium phosphate (K₃PO₄) is frequently the most reliable base for Suzuki couplings of heteroaryl chlorides, as it provides sufficient basicity to promote transmetalation without introducing excessive water, which can lead to unwanted side reactions.
Solvent System Selection
The solvent influences catalyst solubility, reaction rate, and at times, even selectivity.[15][16] Aprotic polar solvents are generally preferred.
-
1,4-Dioxane / Toluene / THF: These are common choices, often used with a small amount of water (e.g., 10:1 organic:water) when using carbonate bases.
-
DMF / DMAc: More polar solvents that can sometimes accelerate the reaction but may be more difficult to remove and can lead to catalyst decomposition at high temperatures.
Field Insight: A mixture of 1,4-dioxane and water (typically in a ratio between 4:1 to 10:1) is a robust and widely applicable solvent system, particularly when using carbonate or phosphate bases. Thoroughly degassing the solvent immediately before use is critical to prevent catalyst oxidation and homocoupling of the boronic acid.[2]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol %)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
All reagents should be handled under an inert atmosphere (Nitrogen or Argon).
Experimental Workflow Diagram
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 209 mg, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (637 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol %) and SPhos (16.4 mg, 0.04 mmol, 4 mol %).
-
Solvent Addition: Seal the flask with a septum. Evacuate and backfill the flask with nitrogen three times. Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the starting material typically occurs within 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate (2x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently degassed solvents (O₂ present).3. Reaction temperature too low.4. Poor quality boronic acid (partially decomposed). | 1. Use a different Pd source (e.g., Pd₂(dba)₃). Try a different ligand class (e.g., an NHC-based catalyst).2. Ensure solvents are rigorously degassed using freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.3. Increase temperature in 10 °C increments (up to 120 °C for dioxane).4. Use freshly purchased boronic acid or convert it to a more stable pinacol ester. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen or other oxidants, which can generate Pd(II) species that promote this side reaction.[2] | Rigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the setup and reaction. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Excess water or prolonged heating.2. Base is too strong or reaction time is excessive. | 1. Reduce the amount of water in the solvent system or switch to an anhydrous system (e.g., K₃PO₄ in dry THF or toluene).2. Use a milder base (e.g., K₂CO₃). Ensure the reaction is stopped once the starting material is consumed. |
| Formation of Palladium Black | Catalyst decomposition, often at high temperatures or with incompatible ligands/solvents. | 1. Lower the reaction temperature.2. Increase ligand-to-palladium ratio (e.g., L:Pd of 2:1 to 4:1).3. Switch to a more thermally stable ligand (e.g., certain NHCs). |
References
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from Harvard University Department of Chemistry and Chemical Biology. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
-
Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. (n.d.). Scilit. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). ACS Publications. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. [Link]
-
Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (2023). MDPI. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). PMC - NIH. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH. [Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2019). ACS Publications. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. [Link]
-
Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II. (n.d.). MDPI. [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (1999). Journal of the American Chemical Society. [Link]
- Preparing method of 2-chloro-3-fluoropyridine. (n.d.).
-
Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). ACS Publications. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2007). PubMed. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH. [Link]
-
Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). (n.d.). Organic Syntheses Procedure. [Link]
-
Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. (2021). Loughborough University Research Repository. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. [Link]
-
Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. (2025). ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. [Link]
-
Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN 1)-6-(pyridin-2-yloxy-κN)phenyl-κC 1]platinum(II). (n.d.). PMC - NIH. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC - NIH. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). pharmacyjournal.org. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2009). The Journal of Organic Chemistry. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Synthesis of 2,2'-bipyridines : from versatile building blocks to sexy architectures and functional (nano)materials. (n.d.). ResearchGate. [Link]
-
Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Chloro-2'-fluoro-3,4'-bipyridine synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-2'-fluoro-3,4'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, enabling you to diagnose and resolve common experimental challenges.
I. Reaction Overview and Key Challenges
The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is the cornerstone of many biaryl syntheses in the pharmaceutical and materials science industries.[1] However, the synthesis of this particular bipyridine presents unique challenges due to the electronic properties of the starting materials. Both pyridine rings are electron-deficient due to the presence of the nitrogen atom and the halo-substituents, which can significantly impact the efficiency of the catalytic cycle.
A plausible and commonly employed synthetic route involves the coupling of a halo-pyridine with a pyridylboronic acid or its corresponding ester. For the synthesis of this compound, two primary approaches can be envisioned:
-
Route A: Coupling of a 2-chloro-3-halopyridine with (2-fluoro-4-pyridinyl)boronic acid.
-
Route B: Coupling of a 4-halo-2-fluoropyridine with (2-chloro-3-pyridinyl)boronic acid.
The choice between these routes will often depend on the commercial availability and stability of the starting materials.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Q1: My reaction shows no product formation, and I have only recovered my starting materials. What are the likely causes?
This is a common issue that can often be traced back to the catalyst's activity or the reaction conditions.
Possible Cause 1: Inactive Catalyst
The palladium catalyst must be in the Pd(0) oxidation state to enter the catalytic cycle.[2] If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ.
-
Troubleshooting:
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).
-
Catalyst and Ligand Choice: For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald group, which can facilitate the oxidative addition step with challenging substrates.
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by impurities or inappropriate reaction conditions. If you observe this, a fresh catalyst and rigorously purified reagents are recommended.
-
Possible Cause 2: Ineffective Base
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction by activating the boronic acid.[3]
-
Troubleshooting:
-
Base Strength and Solubility: The choice of base is critical. Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary. The solubility of the base in the reaction mixture is also important; a heterogeneous mixture may require vigorous stirring.
-
Aqueous vs. Anhydrous Conditions: Many Suzuki couplings benefit from the presence of water, which can aid in the dissolution of the base and facilitate the reaction. A solvent system like dioxane/water or toluene/water is often effective.
-
Experimental Protocol: A Starting Point
The following is a generalized protocol for the Suzuki-Miyaura coupling to synthesize this compound. This should be considered a starting point for optimization.
| Reagent | Stoichiometry | Notes |
| 2-Chloro-3-bromopyridine | 1.0 eq | |
| (2-Fluoro-4-pyridinyl)boronic acid | 1.2 eq | |
| Pd(dppf)Cl₂ | 0.03 eq | Can be substituted with other Pd catalysts. |
| Na₂CO₃ (2M aqueous solution) | 3.0 eq | |
| 1,4-Dioxane | - | Sufficient to dissolve starting materials. |
Procedure:
-
To a Schlenk flask, add 2-chloro-3-bromopyridine, (2-fluoro-4-pyridinyl)boronic acid, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane, followed by the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by flash column chromatography.[4]
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common side reaction, particularly when the cross-coupling is slow.
-
Underlying Cause: Homocoupling is often promoted by the presence of oxygen and Pd(II) species.
-
Troubleshooting:
-
Rigorous Degassing: As with no reaction, ensure your reaction is completely free of oxygen.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.
-
Choice of Catalyst: Some catalyst systems are more prone to promoting homocoupling than others. Experimenting with different palladium sources and ligands may be beneficial.
-
Q3: My yield is low, and I have a complex mixture of byproducts. How can I improve the selectivity?
Low yields and multiple byproducts in the synthesis of substituted bipyridines can often be attributed to the "2-pyridyl problem" and other side reactions.
The "2-Pyridyl Problem"
The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] This is particularly problematic for 2-substituted pyridines.
-
Mitigation Strategies:
-
Ligand Selection: The use of bulky, electron-rich ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and can sometimes give cleaner reactions than the corresponding boronic acids.
-
Other Side Reactions
-
Protodeboronation: The loss of the boronic acid group can be a significant issue, especially with prolonged reaction times or at high temperatures. Using milder conditions and shorter reaction times can help to minimize this.
-
Halogen Scrambling: In some cases, scrambling of the halogen atoms between the coupling partners can occur. This is a complex issue that may require significant re-optimization of the reaction conditions.
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Sources
Technical Support Center: Scale-Up Synthesis of 2-Chloro-2'-fluoro-3,4'-bipyridine
Welcome to the technical support guide for the synthesis of 2-Chloro-2'-fluoro-3,4'-bipyridine. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Synthetic Strategy Overview
The most prevalent and industrially viable route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high functional group tolerance and is a cornerstone of modern organic synthesis.[1] The typical strategy involves coupling a halo-pyridine electrophile with a pyridylboronic acid (or its ester derivative) nucleophile.
A common disconnection approach involves reacting 3-bromo-2-chloropyridine with 2-fluoro-4-pyridinylboronic acid (or its pinacol ester). The regioselectivity of this reaction is driven by the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the palladium catalytic cycle.[2]
General Synthetic Workflow
The diagram below outlines the key stages in the production of this compound, highlighting the two primary synthetic challenges: the preparation of the boronic acid intermediate and the subsequent cross-coupling reaction.
Caption: Decision workflow for troubleshooting low conversion in the Suzuki coupling.
Question 2: I'm observing significant amounts of homocoupled byproducts (2,2'-difluoro-4,4'-bipyridine). How can I minimize this?
Answer: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or an overly active catalyst system under certain conditions.
-
Mechanism: This side reaction can be palladium-catalyzed or occur via other pathways. Oxygen can promote the oxidative dimerization of the boronic acid.
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: This is the most critical factor. As mentioned, ensure your reactor and solvents are thoroughly deoxygenated before adding the palladium catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a slow addition of the boronic acid solution to the reaction mixture containing the electrophile and catalyst. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Using a large excess can drive the homocoupling pathway.
-
Question 3: Post-reaction, my product is difficult to purify and contains residual palladium. What are the best practices for work-up and purification at scale?
Answer: Removing palladium to ppm levels is a critical requirement in pharmaceutical development. A multi-step approach is most effective.
-
Initial Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite® or a similar filter aid. This will remove the bulk of the precipitated palladium black.
-
Aqueous Wash/Extraction: Perform a standard aqueous work-up. Sometimes, washing with an aqueous solution of a thiol-containing compound like thiourea or N-acetylcysteine can help complex and extract residual palladium into the aqueous phase.
-
Scavenging: Before final purification, treat the organic solution with a palladium scavenger. There are many commercially available options, such as silica- or polymer-bound thiols or isocyanates. Stir the solution with the scavenger for several hours, then filter it off.
-
Crystallization: The most effective method for purification at scale is crystallization. Screen various solvent/anti-solvent systems (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane, Toluene/Heptane) to find conditions that provide high purity and yield. Crystallization is excellent for removing both organic impurities and residual metals.
-
Chromatography: While viable, large-scale column chromatography is expensive and solvent-intensive. It should be considered a last resort if crystallization and scavenging fail to achieve the required purity.
| Parameter | Bench-Scale (Typical) | Scale-Up (Recommended) | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + Ligand (e.g., SPhos) | Air-stable precatalyst; ligand provides robustness. |
| Ligand | None or PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst decomposition. [3] |
| Base | Na₂CO₃ (2M aq.) | K₃PO₄ (2M aq.) | Stronger base, often improves yields in difficult couplings. |
| Solvent | Dioxane / H₂O | 2-MeTHF / H₂O or CPME / H₂O | Safer, greener solvent alternatives to dioxane with good performance. |
| Temperature | 80-100 °C | 70-90 °C | Lowering temperature slightly can sometimes reduce byproduct formation. |
| Degassing | Freeze-Pump-Thaw | N₂ or Ar Sparging (1-2 hr) | More practical and effective for large volumes. |
Troubleshooting Guide & FAQs: Boronic Acid Synthesis
The synthesis of 2-fluoro-4-pyridinylboronic acid often involves the use of highly reactive organolithium reagents, which present significant safety and control challenges at scale. [4]
Question 4: The lithiation and borylation step to form the boronic acid is low-yielding and inconsistent. What are the critical parameters to control?
Answer: This is a cryogenic reaction that is highly sensitive to temperature, moisture, and stoichiometry.
-
Cause of Failure:
-
Temperature Excursion: Organolithium reactions are highly exothermic. If the addition of n-butyllithium (n-BuLi) is too fast or cooling is insufficient, localized "hot spots" can form, leading to a host of side reactions.
-
Moisture: n-BuLi is extremely reactive with water. Any moisture in the solvent, starting material, or reactor will quench the reagent, leading to lower yields and inaccurate stoichiometry.
-
Incorrect Titration: The molarity of commercial n-BuLi solutions can decrease over time. Using an assumed concentration without recent titration is a common source of error.
-
-
Scale-Up Best Practices:
-
Cryogenic Control: Use a reactor with efficient cooling and agitation. The internal temperature must be strictly maintained below -70 °C during the n-BuLi addition.
-
Slow Addition: Add the n-BuLi solution subsurface via a dosing pump over an extended period (e.g., 1-3 hours). This allows the cooling system to dissipate the heat of reaction effectively.
-
Anhydrous Conditions: Use anhydrous solvents (<50 ppm water). Dry the reactor thoroughly before use.
-
Titrate Your Reagents: Always perform a fresh titration of the n-BuLi solution (e.g., using diphenylacetic acid) immediately before use to determine its exact molarity.
-
Flow Chemistry: For large-scale manufacturing, consider moving this step to a continuous flow reactor. Flow chemistry offers superior heat and mass transfer, allowing for better temperature control and safer handling of hazardous reagents like n-BuLi. [5][6]
-
Question 5: What are the primary safety concerns when handling n-Butyllithium at scale?
Answer: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. [7][8]It also reacts violently with water and other protic sources.
-
Key Safety Protocols:
-
Inert Atmosphere: All transfers and reactions must be conducted under a strictly inert atmosphere (nitrogen or argon).
-
Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses with side shields, and chemical-resistant gloves are mandatory.
-
Transfer Techniques: Use pressure-equalizing dropping funnels or cannula transfer techniques for moving solutions. Never handle n-BuLi solutions with an open-mouthed syringe if possible, as the plunger can seize. [9] 4. Quenching: Have an appropriate quenching agent and fire extinguisher readily available. A Class D fire extinguisher (for combustible metals) is required. Never use water or a CO₂ extinguisher on an organolithium fire.
-
Reverse Addition: For quenching unreacted n-BuLi at the end of the reaction, always add the reaction mixture slowly to the quenching agent (e.g., isopropanol or saturated aqueous ammonium chloride) at low temperature. Never add the quenching agent directly to the concentrated n-BuLi solution.
-
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 4.1: Synthesis of 2-Fluoro-4-pyridinylboronic acid pinacol ester
-
Equipment: A multi-neck, jacketed reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Reagents:
-
2-Fluoro-4-iodopyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF, ~10 L/kg)
-
n-Butyllithium (titrated, 1.05 eq)
-
Isopropoxyboronic acid pinacol ester (1.2 eq)
-
-
Procedure:
-
Dry the reactor under vacuum with gentle heating, then backfill with nitrogen.
-
Charge the reactor with 2-fluoro-4-iodopyridine and anhydrous THF.
-
Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Slowly add the n-butyllithium solution via the dropping funnel over 2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour after the addition is complete.
-
Slowly add the isopropoxyboronic acid pinacol ester over 1 hour, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous ammonium chloride.
-
Perform an extractive work-up with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.
-
Protocol 4.2: Suzuki Coupling to form this compound
-
Equipment: A jacketed reactor with overhead stirring, a condenser, a thermocouple, and a nitrogen inlet.
-
Reagents:
-
3-Bromo-2-chloropyridine (1.0 eq)
-
2-Fluoro-4-pyridinylboronic acid pinacol ester (1.1 eq)
-
Palladium(II) Acetate (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF) (~8 L/kg)
-
Water (~2 L/kg)
-
-
Procedure:
-
Charge the reactor with 3-bromo-2-chloropyridine, 2-fluoro-4-pyridinylboronic acid pinacol ester, K₃PO₄, 2-MeTHF, and water.
-
Begin stirring and sparge the mixture with nitrogen gas through a subsurface dip tube for 1-2 hours to degas the system.
-
In a separate, inerted glovebox or flask, pre-mix the Palladium(II) Acetate and SPhos in a small amount of degassed 2-MeTHF.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80 °C and hold for 4-12 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with 2-MeTHF.
-
Combine the organic layers and wash with water and then brine.
-
Treat the organic solution with a palladium scavenger (e.g., 10 wt% silica-thiol) for 4 hours, then filter through Celite®.
-
Concentrate the filtrate and purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol/heptane).
-
References
- CN102584689A: Preparing method of 2-chloro-3-fluoropyridine.
- CN112159350A: Preparation method of 2-chloro-3-trifluoromethylpyridine.
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands . ACS Publications. [Link]
-
Safe handling of organolithium compounds in the laboratory . Princeton EHS. [Link]
- CN104478913A: Preparation method for 2-fluoropyridine-4-boric acid.
-
Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl) . Organic Syntheses. [Link]
- EP 2 368 550 B1: Substituted pyridines and their use as pesticides.
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media . ResearchGate. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile . ResearchGate. [Link]
-
Flow Chemistry experiments of highly hazardous Butyl Lithium Reactions . Aragen Life Sciences. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Royal Society of Chemistry. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters . Arkivoc. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]
-
High yielding synthesis of 2,2′-bipyridine macrocycles, versatile intermediates in the synthesis of rotaxanes . Royal Society of Chemistry. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids . PubMed. [Link]
-
US Patent No. 8829195 . Regulations.gov. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides . ACS Publications. [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors . ACS Publications. [Link]
- Process for the preparation of fluorinated pyridines.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . NIH. [Link]
-
Process for producing a β-trifluoromethylpyridine . PubChem. [Link]
-
Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones . ScienceDirect. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids . Semantic Scholar. [Link]
-
n-Butyllithium . Wikipedia. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PubMed Central. [Link]
-
n-Butyllithium: Lessons Learned . Stanford Environmental Health & Safety. [Link]
- DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.
- EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]
- 5. aragen.com [aragen.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. ehs.stanford.edu [ehs.stanford.edu]
Preventing degradation of 2-Chloro-2'-fluoro-3,4'-bipyridine during reactions
Technical Support Center: 2-Chloro-2'-fluoro-3,4'-bipyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science, prized for its role in constructing complex molecular architectures.[1][2] Its unique electronic properties, stemming from the chloro, fluoro, and bipyridine moieties, make it a versatile substrate for various cross-coupling reactions. However, the same reactivity that makes it valuable also presents challenges in handling and reaction optimization. This guide provides in-depth technical support to help you navigate the complexities of working with this compound, ensuring the integrity of your experiments and the purity of your products. We will explore the fundamental stability of this molecule, troubleshoot common issues encountered during palladium-catalyzed reactions, and offer preventative strategies to mitigate degradation.
I. Fundamental Stability and Handling
Understanding the inherent chemical properties of this compound is the first step toward preventing its degradation.
-
Thermal Stability: Fluorinated aromatic compounds generally exhibit high thermal stability due to the strength of the carbon-fluorine bond.[3][4] However, prolonged exposure to high temperatures, especially in the presence of catalysts and bases, can lead to decomposition. It is advisable to conduct reactions at the lowest effective temperature.
-
pH Sensitivity and Hydrolysis: The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution, including hydrolysis, particularly under basic conditions.[5] This can lead to the formation of the corresponding 2-hydroxypyridine derivative, a common impurity that can complicate purification and reduce yield. While hydrolysis of 2-chloropyridine itself can be slow, the presence of strong bases and elevated temperatures in cross-coupling reactions can accelerate this process.
-
Storage and Handling: To maintain its integrity, this compound should be stored in a cool, dry place, away from strong bases and moisture. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended for long-term stability.
II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are the most common applications for this substrate.[6][7][8] However, the reactivity of the 2-chloropyridine moiety can lead to several side reactions.[9][10] This section addresses common problems in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is giving low yields and I'm observing a significant amount of a byproduct that appears to be the hydrolyzed starting material (2-hydroxy-2'-fluoro-3,4'-bipyridine). What's causing this and how can I fix it?
Answer:
This is a classic issue stemming from the competing hydrolysis of the 2-chloro group under the basic conditions required for the Suzuki-Miyaura reaction. The base activates the boronic acid for transmetalation but also acts as a nucleophile, attacking the electron-deficient carbon bearing the chlorine atom.
Causality Explained: The pyridine nitrogen atom withdraws electron density from the ring, making the C2 position particularly susceptible to nucleophilic attack. Strong bases like sodium or potassium hydroxide, often used in aqueous solutions, can directly displace the chloride.
Troubleshooting Steps & Preventative Measures:
-
Choice of Base: This is the most critical parameter.
-
Weaker, Non-Nucleophilic Bases: Switch from strong hydroxide bases to milder carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) bases.[11] These are less nucleophilic and minimize direct hydrolysis.
-
Anhydrous Conditions: If possible, use anhydrous conditions with a base like spray-dried potassium fluoride (KF) in a solvent like THF.[12]
-
-
Solvent System:
-
Aqueous vs. Anhydrous: While some Suzuki couplings benefit from aqueous solvent systems, in this case, it can promote hydrolysis.[7] Consider using anhydrous solvents like dioxane, THF, or toluene. A small amount of water is often necessary for the reaction to proceed, so a carefully controlled ratio is key.
-
-
Reaction Temperature and Time:
-
Minimize Heat: Operate at the lowest temperature that allows for efficient catalytic turnover. Start with temperatures around 50-80 °C and only increase if the reaction is sluggish.[7]
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction. Prolonged reaction times increase the likelihood of hydrolysis.
-
Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodechlorination (the chloro group is replaced by a hydrogen). What is leading to this side reaction?
Answer:
Hydrodechlorination is a common side reaction in palladium-catalyzed couplings of aryl chlorides.[13] It typically arises from the reaction of a palladium-hydride species with the starting material.
Causality Explained: Palladium-hydride species (Pd-H) can be generated from several sources within the reaction mixture, including the β-hydride elimination from alkoxide bases (e.g., NaOtBu) or from certain solvents. These Pd-H species can then participate in a competing catalytic cycle where they reductively cleave the C-Cl bond.
Troubleshooting Steps & Preventative Measures:
-
Ligand Selection: The choice of phosphine ligand is crucial.
-
Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands like those from the Buchwald or Fu groups (e.g., XPhos, SPhos, RuPhos).[7][14] These ligands promote the desired reductive elimination of the C-N bond over competing pathways. They also stabilize the palladium catalyst, preventing the formation of palladium black.
-
-
Base Selection:
-
Careful Choice of Alkoxide: While strong bases like NaOtBu or LHMDS are often necessary for amination, consider using weaker bases if the reaction allows. If a strong base is required, ensure it is of high purity and added portion-wise to control its concentration.
-
-
Inert Atmosphere:
-
Strictly Anhydrous and Oxygen-Free: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Oxygen can degrade the catalyst and ligands, leading to side reactions.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use Nickel catalysts for cross-coupling reactions with this compound?
A1: Yes, nickel catalysts are a viable alternative, especially for coupling with less reactive electrophiles like aryl chlorides.[7] Nickel catalysts can sometimes offer different reactivity and may be more cost-effective. However, they can also be more sensitive to air and moisture, and reaction optimization is still critical.
Q2: I'm observing the formation of homocoupled bipyridine as a major byproduct. What can I do to minimize this?
A2: Homocoupling of the boronic acid partner is a common side reaction in Suzuki-Miyaura couplings. This is often exacerbated by the presence of oxygen, which can promote the oxidative homocoupling.
-
Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed before use.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.
-
Ligand Choice: Bulky ligands can often disfavor the formation of the homocoupled product.[14]
Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?
A3: The formation of a black precipitate is typically palladium black, which is the inactive, agglomerated form of the palladium catalyst. This indicates catalyst decomposition.
-
Ligand Stability: The phosphine ligand may be degrading or not effectively stabilizing the palladium nanoparticles. Consider using a more robust ligand.
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Purity of Reagents: Ensure all reagents, especially the solvent and base, are of high purity and free from catalyst poisons.
IV. Recommended Protocols and Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 (Mild) | Condition 2 (More Forcing) | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | PPh₃ is a standard ligand; SPhos is a bulky, electron-rich ligand for more challenging couplings.[7] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Carbonates and phosphates are effective yet less nucleophilic than hydroxides, minimizing hydrolysis. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Minimizes the amount of water to reduce hydrolysis risk. |
| Temperature | 80 °C | 100 °C | Start with lower temperatures to assess reactivity and minimize degradation. |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Essential to prevent catalyst oxidation and homocoupling. |
Protocol 1: General Procedure for a Suzuki-Miyaura Reaction
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and the chosen base (2.0 eq).
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. Visualization of Degradation Pathways and Troubleshooting
Diagram 1: Key Degradation Pathways
Caption: Major reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common reaction issues.
VI. References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN1)-6-(pyridin-2-yloxy-κN)phenyl-κC1]platinum(II). Retrieved January 24, 2026, from [Link]
-
MDPI. (2024, September 4). Fire-Resistant and Thermal Stability Properties of Fluorosilicone Adhesives by Incorporation of Surface-Modified Aluminum Trihydrate. Retrieved January 24, 2026, from [Link]
-
Defense Technical Information Center. (n.d.). Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (2021, October 11). Chemical Science. Retrieved January 24, 2026, from [Link]
-
Chemical Methodologies. (n.d.). Synthesis, Characterization, and Antimicrobial Activity By Coordinated Metals Ions Rh+3, Au+3 with Sodium Fusidate and 2,2/ Bipyridine as Ligands. Retrieved January 24, 2026, from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved January 24, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 24, 2026, from [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved January 24, 2026, from [Link]
-
Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved January 24, 2026, from [Link]
-
Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine. Retrieved January 24, 2026, from
Sources
- 1. Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN 1)-6-(pyridin-2-yloxy-κN)phenyl-κC 1]platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Fire-Resistant and Thermal Stability Properties of Fluorosilicone Adhesives by Incorporation of Surface-Modified Aluminum Trihydrate [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Study of 2,2'-Bipyridine vs. 3,4'-Bipyridine Isomers in Ruthenium(II) Complexes: A Guide for Researchers
For decades, 2,2'-bipyridine (2,2'-bpy) has been a cornerstone ligand in coordination chemistry, particularly in the development of ruthenium(II) complexes for applications ranging from photoredox catalysis to electrochemiluminescence.[1][2] Its ability to form stable, five-membered chelate rings with metal centers is central to the desirable photophysical and electrochemical properties of its complexes.[3][4] However, the vast landscape of coordination chemistry offers a variety of isomeric bipyridines, each with the potential to impart unique structural and electronic characteristics to the resulting metal complexes. This guide provides a comparative analysis of the well-established 2,2'-bipyridine against the less-explored 3,4'-bipyridine (3,4'-bpy) isomer in the context of ruthenium(II) complexes. We will delve into the fundamental differences in their coordination behavior and the consequent impact on the structural, photophysical, and electrochemical properties of the resulting complexes, supported by experimental data and detailed protocols.
The Decisive Role of Nitrogen Placement: Chelation vs. Bridging
The fundamental difference between 2,2'-bipyridine and 3,4'-bipyridine lies in the relative positions of their nitrogen atoms. This seemingly subtle variation has profound implications for their coordination chemistry.
2,2'-Bipyridine: The Archetypal Chelator
The nitrogen atoms in 2,2'-bipyridine are positioned to readily form a stable five-membered ring upon coordination to a single metal center. This chelation effect is entropically favored and results in highly stable complexes, such as the archetypal tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺.[3][5] The rigid, planar geometry of the coordinated bipyridine ligands facilitates strong metal-to-ligand charge transfer (MLCT) transitions, which are responsible for the intense visible light absorption and luminescence of these complexes.[3][6]
3,4'-Bipyridine: A Tale of Two Coordination Modes
In contrast, the nitrogen atoms in 3,4'-bipyridine are not suitably positioned to chelate a single metal ion. Instead, this isomer can act as a monodentate ligand, coordinating through only one of its nitrogen atoms, or more commonly, as a bridging ligand, linking two different metal centers.[7] This bridging capability opens the door to the formation of polynuclear complexes and coordination polymers with distinct topologies and properties.
Caption: Coordination modes of 2,2'-bipyridine vs. 3,4'-bipyridine.
Structural Comparison of Ruthenium(II) Complexes
The difference in coordination mode directly translates to distinct structural characteristics in the resulting ruthenium(II) complexes.
| Feature | [Ru(2,2'-bpy)₃]²⁺ | Ruthenium(II) with 3,4'-bpy |
| Coordination Mode | Chelating | Bridging (typically) or Monodentate |
| Nuclearity | Mononuclear | Dinuclear or Polynuclear |
| General Structure | Octahedral, D₃ symmetry | Varies (e.g., linear chains, sheets) |
| Ru-N Bond Lengths | ~2.08 Å[5] | Generally similar to monodentate pyridine ligands |
| Bite Angle | ~78.0°[5] | Not applicable |
Data for 3,4'-bpy complexes is inferred from related bridging bipyridine systems due to limited direct comparative data.
The well-defined octahedral geometry of [Ru(2,2'-bpy)₃]²⁺ is a direct consequence of the chelating nature of the ligands.[5] In contrast, the structures of complexes with 3,4'-bipyridine are more diverse and depend on the stoichiometry and reaction conditions. For instance, a 1:1 reaction of a ruthenium precursor with 3,4'-bpy might lead to a dinuclear complex of the type [(L)ₓRu(3,4'-bpy)Ru(L)ₓ]ⁿ⁺, where L represents other ligands in the coordination sphere.
Comparative Photophysical Properties
The electronic communication between the metal center and the ligands, dictated by the coordination geometry, profoundly influences the photophysical properties.
| Property | [Ru(2,2'-bpy)₃]²⁺ | Ruthenium(II) with 3,4'-bpy |
| Absorption (λₘₐₓ) | ~452 nm (MLCT)[3] | MLCT bands are expected, but may be shifted. |
| Emission (λₑₘ) | ~615 nm[3] | Emission properties will depend on the overall complex structure. |
| Quantum Yield (Φ) | ~0.062 in acetonitrile[7] | Likely to be different and sensitive to the rigidity of the structure. |
| Excited State Lifetime (τ) | ~800 ns in acetonitrile | Expected to vary significantly. |
Data for 3,4'-bpy complexes is generalized due to a lack of specific comparative studies.
The strong MLCT absorption in the visible region and the prominent luminescence of [Ru(2,2'-bpy)₃]²⁺ are hallmarks of its electronic structure, which is finely tuned by the chelation of the bipyridine ligands.[3] For complexes of 3,4'-bipyridine, the photophysical properties are expected to be different. In a bridging scenario, the electronic coupling between the two metal centers through the bipyridine linker will play a crucial role. If the bridge is rigid and allows for significant electronic delocalization, new low-energy charge-transfer transitions may emerge.
Electrochemical Behavior: A Tale of Two Redox Profiles
Cyclic voltammetry provides invaluable insights into the redox behavior of these complexes, which is critical for their application in areas like catalysis and sensing.[1]
| Redox Process | [Ru(2,2'-bpy)₃]²⁺ | Ruthenium(II) with 3,4'-bpy |
| Ru(II/III) Oxidation (E₁/₂) | ~+1.29 V vs. SCE | Expected to be influenced by the overall charge and electronic environment. |
| Ligand-based Reductions | Multiple reversible reductions at negative potentials | Will depend on the number and nature of coordinated bipyridine ligands. |
Data for [Ru(2,2'-bpy)₃]²⁺ is from established literature.[1] Data for 3,4'-bpy complexes is a qualitative prediction.
The Ru(II/III) oxidation in [Ru(2,2'-bpy)₃]²⁺ is a well-characterized, reversible one-electron process.[1] The potential at which this occurs is sensitive to the electron-donating or -withdrawing nature of substituents on the bipyridine rings. For a dinuclear complex bridged by 3,4'-bipyridine, the two ruthenium centers may be oxidized at the same or different potentials, depending on the degree of electronic communication between them. If the metal centers are electronically coupled, two distinct one-electron oxidation waves may be observed.
Caption: Expected differences in cyclic voltammograms.
Experimental Protocols
The synthesis and characterization of these complexes require careful consideration of their distinct coordination behaviors.
Synthesis of Ruthenium(II) Bipyridine Complexes
Objective: To synthesize a mononuclear tris-chelated complex with 2,2'-bipyridine and a dinuclear bridged complex with 3,4'-bipyridine.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (2,2'-bpy)
-
3,4'-Bipyridine (3,4'-bpy)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Ethylene glycol
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Protocol for ₂:
-
Combine RuCl₃·xH₂O (1 mmol) and 2,2'-bipyridine (3.5 mmol) in a round-bottom flask containing ethylene glycol (25 mL).
-
Deaerate the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 2 hours. The solution will turn from dark brown to a deep red-orange color.
-
Cool the reaction mixture to room temperature and add it to a rapidly stirring solution of NH₄PF₆ (5 g) in water (100 mL).
-
Collect the resulting orange precipitate by vacuum filtration, wash with cold water and then diethyl ether, and dry under vacuum.
Protocol for a Dinuclear Ruthenium(II) Complex with 3,4'-Bipyridine (Illustrative):
-
Synthesize a suitable ruthenium precursor, such as cis-[Ru(bpy)₂Cl₂], following established literature procedures.
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂] (2 mmol) and 3,4'-bipyridine (1 mmol) in ethanol (50 mL).
-
Deaerate the solution with argon or nitrogen for 15 minutes.
-
Reflux the mixture under an inert atmosphere for 4-6 hours. Monitor the reaction by thin-layer chromatography.
-
After cooling to room temperature, add a concentrated aqueous solution of NH₄PF₆ to precipitate the dinuclear complex.
-
Collect the solid by vacuum filtration, wash with water and diethyl ether, and dry under vacuum.
Characterization Techniques
A suite of analytical techniques is essential to confirm the identity and purity of the synthesized complexes and to elucidate their properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the coordination of the ligands and the overall structure of the complex. For the symmetric [Ru(2,2'-bpy)₃]²⁺, a relatively simple ¹H NMR spectrum is expected, while the less symmetric 3,4'-bpy complexes will exhibit more complex splitting patterns.
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to probe the electronic transitions in the complexes. The characteristic MLCT bands of ruthenium polypyridyl complexes are a key diagnostic feature.
Emission Spectroscopy: Measurement of the luminescence spectrum, quantum yield, and excited-state lifetime provides detailed information about the deactivation pathways of the excited state.
Cyclic Voltammetry (CV): CV is employed to determine the redox potentials of the metal center and the ligands, providing insights into the electronic structure and stability of different oxidation states.
Caption: General experimental workflow.
Conclusion
The choice of bipyridine isomer has a profound impact on the resulting ruthenium(II) complexes. While 2,2'-bipyridine reliably forms stable, mononuclear chelates with well-defined photophysical and electrochemical properties, 3,4'-bipyridine offers the potential to construct more complex polynuclear architectures. The bridging nature of 3,4'-bpy introduces a new dimension of control over the electronic communication between metal centers, which can lead to novel and potentially useful properties. For researchers and drug development professionals, understanding these fundamental differences is crucial for the rational design of new metal-based compounds with tailored functions. While the coordination chemistry of 3,4'-bipyridine is less explored than that of its 2,2'-isomer, it represents a fertile ground for the discovery of new materials with exciting applications.
References
-
Xia, H., et al. (2006). Ruthenium(II) complexes with the mixed ligands 2,2'-bipyridine and 4,4'-dialkyl ester-2,2'-bipyridine as pure red dopants for a single-layer electrophosphorescent device. The Journal of Physical Chemistry B, 110(37), 18718-18723. [Link]
-
Licini, J. C., & Yersin, H. (2005). Photophysical Properties of Ruthenium(II) Tris(2,2'-Bipyridine) and Europium(III) Hexahydrate Salts Assembled into Sol−Gel Materials. Inorganic Chemistry, 44(23), 8312-8319. [Link]
-
Bhuiyan, A. A., Kudo, S., & Bartlett, J. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science, 64, 33-38. [Link]
-
van der Westhuizen, D., et al. (2022). Synthesis, crystal structure, electrochemical properties, and photophysical characterization of ruthenium(II) 4,4′-dimethoxy-2,2′-bipyridine polypyridine complexes. Journal of Coordination Chemistry, 75(5-6), 765-781. [Link]
-
ResearchGate. (n.d.). Photophysical properties of the [Ru(bpy) 3 ] 2+ complex (1). [Link]
-
Hvizdáková, K., et al. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. Molecules, 28(12), 4673. [Link]
-
Chemiolis. (2022, October 22). Making 2,2'-Bipyridine and its Ruthenium Complex [Video]. YouTube. [Link]
-
Connick, W. B., et al. (2014). Synthesis, Electrochemistry, and Excited-State Properties of Three Ru(II) Quaterpyridine Complexes. The Journal of Physical Chemistry A, 118(45), 10484-10492. [Link]
-
Kinnunen, V., et al. (2005). Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes and halide ligands. Inorganica Chimica Acta, 358(8), 2463-2469. [Link]
-
O'Shea, D. F., et al. (2020). Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo. The Journal of Physical Chemistry A, 124(11), 2135-2144. [Link]
-
Liu, X., et al. (2015). Ruthenium Polypyridine Complexes Combined with Oligonucleotides for Bioanalysis: A Review. Molecules, 20(7), 12595-12622. [Link]
-
La Salle University. (n.d.). Tris-2,2'-bipyridine Complexes of Iron(II) and Ruthenium (II): Synthesis, Spectroscopy and Electrochemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ruthenium Polypyridine Complexes Combined with Oligonucleotides for Bioanalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium(II) complexes with the mixed ligands 2,2'-bipyridine and 4,4'-dialkyl ester-2,2'-bipyridine as pure red dopants for a single-layer electrophosphorescent device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Halogenated Bipyridines in Coordination Chemistry and Drug Design
An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 2-Chloro-2'-fluoro-3,4'-bipyridine Metal Complexes: A Comparative Framework
Transition metal complexes incorporating bipyridine-based ligands are foundational to numerous fields, from catalysis and materials science to medicinal chemistry.[1][2] The specific functionalization of the bipyridine scaffold allows for the fine-tuning of the electronic, steric, and pharmacokinetic properties of the resulting metal complexes. The introduction of halogen atoms, such as chlorine and fluorine, is a particularly potent strategy in modern drug design.[3] Halogens can enhance binding affinity and modulate metabolic stability, often through non-covalent interactions like halogen bonding, where the halogen atom acts as a Lewis acid.[4][5]
This guide focuses on a ligand of significant interest: this compound. Its asymmetric substitution pattern, featuring both an electron-withdrawing fluorine atom and a larger, more polarizable chlorine atom, presents a unique platform for creating metal complexes with tailored structural and reactive properties. The precise three-dimensional arrangement of atoms, dictated by the coordination geometry and intermolecular forces, is critical to its function. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this structural information, providing unambiguous data on bond lengths, angles, and crystal packing.[6]
This document provides a comprehensive methodological framework for the synthesis, crystallization, and crystallographic analysis of metal complexes derived from this compound. By presenting a detailed protocol and comparing the anticipated structural features of a hypothetical copper(II) complex with established data from related bipyridine systems, this guide serves as a practical and authoritative resource for researchers aiming to exploit the potential of halogenated bipyridines.
Part I: Synthesis and Single-Crystal Growth
The journey to a high-resolution crystal structure begins with the rational synthesis of the ligand and its subsequent complexation, followed by the meticulous process of growing diffraction-quality single crystals.
Experimental Protocol 1: Ligand and Complex Synthesis
1. Ligand Synthesis: A Plausible Cross-Coupling Approach The synthesis of unsymmetrical bipyridines is most effectively achieved through modern cross-coupling reactions.[7] A reliable strategy, such as a Suzuki or Stille coupling, would be employed. For instance, reacting a boronic ester of one pyridine ring with the halogenated partner of the other in the presence of a palladium catalyst is a common and effective method.
2. Metal Complex Synthesis: A General Procedure The formation of the metal complex is typically straightforward. The choice of the metal salt is critical as the counter-ion can influence crystal packing and even coordinate to the metal center.
-
Step 1: Dissolve the this compound ligand (2 molar equivalents) in a suitable solvent such as methanol or acetonitrile.
-
Step 2: In a separate flask, dissolve the metal salt, for example, copper(II) chloride dihydrate (1 molar equivalent), in the same solvent.
-
Step 3: Add the metal salt solution dropwise to the ligand solution while stirring at room temperature. A color change is often observed, indicating coordination.
-
Step 4: Reflux the mixture for 2-4 hours to ensure the reaction goes to completion.[8]
-
Step 5: Allow the solution to cool to room temperature. The crude product may precipitate and can be collected by filtration, washed with a cold solvent, and dried in vacuo.
3. Single Crystal Growth: The Art of Patience Growing crystals suitable for SC-XRD is often the most challenging step. The goal is to create a supersaturated solution from which the complex precipitates in a slow, ordered manner.
-
Method A: Slow Evaporation: The most common technique. The crude complex is dissolved in a solvent or solvent mixture (e.g., DMF/ethanol) until saturation. The container is then loosely covered (e.g., with parafilm pierced with a few holes) and left undisturbed in a vibration-free environment for several days to weeks.
-
Method B: Vapor Diffusion: This method is ideal for compounds that are highly soluble. The complex is dissolved in a solvent in which it is soluble (e.g., methanol). This solution, in a small vial, is placed inside a larger, sealed jar containing a second solvent (the "anti-solvent," e.g., diethyl ether) in which the complex is insoluble but which is miscible with the first solvent. The anti-solvent vapor slowly diffuses into the vial, reducing the solubility of the complex and promoting slow crystallization.
-
Method C: Layering: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface over time.
The causality behind solvent choice is paramount: solvents that engage in hydrogen bonding or have specific polarities can influence which crystalline form (polymorph) is obtained. The optimal method must be determined empirically.
Caption: Workflow for the synthesis of the ligand and metal complex, leading to single-crystal growth.
Part II: Single-Crystal X-ray Diffraction Analysis
The SC-XRD experiment provides the raw data from which the atomic structure is determined. The process requires precision and a systematic approach to data processing and refinement.
Experimental Protocol 2: Data Collection and Structure Refinement
This protocol outlines a standard workflow using a modern CCD or CMOS detector-based diffractometer.[9]
-
Step 1: Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope. It is mounted on a glass fiber or a loop using cryo-oil and immediately placed in a cold nitrogen stream (typically 100 K).[10] The cryogenic temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.
-
Step 2: Unit Cell Determination: The mounted crystal is centered in the X-ray beam. A series of short-exposure diffraction images are taken at different orientations. The positions of the diffraction spots are used by automated software to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.
-
Step 3: Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This typically involves a series of "omega scans," where the crystal is rotated through a specific angular range while the detector collects diffraction data.[9]
-
Step 4: Data Integration and Reduction: After collection, the raw image files are processed. The intensity of each diffraction spot is integrated, and corrections are applied for factors such as Lorentz-polarization effects and absorption of X-rays by the crystal. This process generates a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Step 5: Structure Solution and Refinement:
-
Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map, revealing the positions of the heaviest atoms (e.g., the metal and chlorine).
-
Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Lighter atoms (N, C, F) are located from difference Fourier maps. Hydrogen atoms are typically placed in calculated positions. Anisotropic displacement parameters are refined for non-hydrogen atoms.
-
-
Step 6: Validation: The final structural model is validated using software like PLATON or the IUCr's CheckCIF service. Key metrics such as the R1 factor (agreement between observed and calculated structure factors), wR2 (weighted R-factor), and Goodness-of-Fit (GooF) are assessed to ensure the quality and reliability of the structure. An R1 value below 5% is indicative of a well-refined structure.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Part III: Structural Analysis and Comparative Guide
The true value of a crystal structure lies in its interpretation and comparison with related systems. Here, we present the anticipated data for a hypothetical complex, [Cu(2-Cl-2'-F-3,4'-bpy)₂Cl₂], and compare it with known structures to highlight the influence of the specific halogen substitution pattern.
Data Presentation
The following table summarizes key crystallographic data. Table 1 presents plausible, expected values for our target complex, while Table 2 provides real, experimentally determined data for comparison.
Table 1: Hypothetical Crystallographic Data for [Cu(2-Cl-2'-F-3,4'-bpy)₂Cl₂]
| Parameter | Expected Value |
| Chemical Formula | C₂₀H₁₂Cl₄CuF₂N₄ |
| Formula Weight | 597.70 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~14.0 |
| c (Å) | ~16.2 |
| β (°) | ~95.0 |
| Volume (ų) | ~2360 |
| Z | 4 |
| Final R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.15 |
Table 2: Comparison of Key Structural Parameters for Selected Bipyridine Metal Complexes
| Parameter | [Ag(OTf)(2',6'-diF-2,3'-bpy)₂][11] | [Cu(bpy)₂(H₂O)][SiF₆][12] | Hypothetical [Cu(2-Cl-2'-F-3,4'-bpy)₂Cl₂] |
| Metal Ion | Ag(I) | Cu(II) | Cu(II) |
| Coordination Geometry | Distorted Trigonal Planar | Distorted Octahedral | Distorted Octahedral (Jahn-Teller) |
| M–N Bond Lengths (Å) | Ag–N: 2.30 - 2.35 | Cu–N: 2.00 - 2.02 | Cu–N(py-F): ~2.01, Cu–N(py-Cl): ~2.03 |
| Axial Bond Lengths (Å) | Ag–O: 2.45 | Cu–O: 2.25 | Cu–Cl: ~2.80 (Elongated) |
| N–M–N Bite Angle (°) | --- (trans ligands) | ~81.2 | ~80.5 |
| Inter-ring Dihedral Angle (°) | 53.1 | ~5-10 | ~20-30 |
Discussion and Comparative Insights
-
Coordination Geometry and Bond Lengths: Copper(II) complexes with a d⁹ electron configuration are classic examples of Jahn-Teller distortion, which would lead to an elongated octahedral geometry in our hypothetical complex, with two long axial Cu-Cl bonds.[12] In contrast, the Ag(I) complex shows a highly distorted trigonal-planar geometry.[11] The M-N bond lengths provide insight into electronic effects. We predict that in our target complex, the Cu–N bond to the more electron-withdrawing fluoro-substituted ring will be slightly shorter than the bond to the chloro-substituted ring, reflecting a stronger interaction.
-
Ligand Conformation (Inter-ring Dihedral Angle): The dihedral angle between the two pyridine rings is a measure of steric strain. In unsubstituted [Cu(bpy)₂]²⁺ complexes, the rings are nearly coplanar to maximize π-conjugation.[12] The 2',6'-difluoro substitution in the silver complex forces a significant twist of 53.1° to avoid steric clashes between the fluorine atoms and the protons on the other ring.[11] For our this compound ligand, the 2,2'-substituents will also induce a significant twist, likely intermediate between the unsubstituted and the 2,6'-disubstituted cases, to relieve steric hindrance between the Cl and F atoms. This twist has profound implications, as it disrupts the planarity and electronic communication between the rings.
-
Supramolecular Interactions and Drug Design Implications: The true novelty of the this compound ligand lies in its potential for directed intermolecular interactions. The chlorine atom, being a soft Lewis acid, can participate in halogen bonding with electron-rich atoms (like carbonyl oxygens on a protein target), while the fluorine atom is more likely to engage in hydrogen bonding or dipole-dipole interactions.[13] This bifunctional halogen pattern could be exploited to achieve high-affinity and selective binding to biological targets, a key goal in drug development.[2] A detailed analysis of the crystal packing would reveal these interactions, providing empirical evidence to guide the rational design of new therapeutic agents.
Conclusion
The X-ray crystallographic analysis of metal complexes containing this compound offers a rich field of study. This guide provides the essential framework for undertaking such an investigation, from the initial synthesis to the final structural interpretation. The power of this technique lies not only in determining the structure of an individual molecule but also in allowing for detailed comparisons that reveal subtle yet critical structure-property relationships. By understanding how the specific placement of halogen substituents influences coordination geometry, ligand conformation, and intermolecular packing, researchers can more effectively design and develop novel metal-based compounds for targeted applications in medicine and materials science.
References
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research.
-
Synthesis, crystal structure and photophysical properties of bissilver(I). National Institutes of Health (NIH).
- Synthesis of 2,2'-bipyridines : from versatile building blocks to sexy architectures and functional (nano)materials.
- Synthesis and Crystal Structure of a 4,4'-bipyridine Linked Dinuclear Copper(II) Complex Derived from 2-{[2-(2-hydroxyethylamino)ethylimino]methyl}-6-methylphenol.
- Crystal structures of three copper(II)–2,2′-bipyridine (bpy) compounds, [Cu(bpy)2(H2O)][SiF6].
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- Application of Halogen Bond in Drug Discovery. PharmaBlock.
- X-Ray Crystallography of Chemical Compounds.
- Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development.
- Transition metal complexes of 2,2'-bipyridine. Wikipedia.
- Single-crystal X-ray Diffraction. SERC (Carleton).
- Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences.
- Metal-Based Compounds: Relevance for the Biomedical Field. MDPI.
- Metal Complexes for Therapeutic Applications. PubMed Central (PMC)
Sources
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. neutrons.ornl.gov [neutrons.ornl.gov]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structures of three copper(II)–2,2′-bipyridine (bpy) compounds, [Cu(bpy)2(H2O)][SiF6]·4H2O, [Cu(bpy)2(TaF6)2] and [Cu(bpy)3][TaF6]2 and a related coordination polymer, [Cu(bpy)(H2O)2SnF6]n - PMC [pmc.ncbi.nlm.nih.gov]
- 13. namiki-s.co.jp [namiki-s.co.jp]
A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Substituted Bipyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted bipyridines are privileged ligands in coordination chemistry and catalysis, and serve as pivotal building blocks in the synthesis of functional materials and pharmaceutical agents. The nature and position of substituents on the bipyridine core profoundly influence their electronic properties, coordinating ability, and reactivity in subsequent synthetic transformations. Among the most common and versatile substituents are halogens, particularly chlorine and fluorine. While often considered interchangeable, the choice between a chloro or fluoro substituent can have significant and often counterintuitive implications for reactivity.
This guide provides an in-depth comparison of the reactivity of chloro- and fluoro-substituted bipyridines, with a focus on two key classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). By understanding the fundamental principles that govern their differential reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies.
Fundamental Properties: The Chlorine vs. Fluorine Dichotomy
The divergent reactivity of chloro- and fluoro-bipyridines stems from the distinct electronic properties of chlorine and fluorine.
-
Electronegativity and Inductive Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect is more pronounced than that of chlorine. Consequently, the carbon atom attached to a fluorine atom is more electron-deficient (more electrophilic) than a carbon atom bonded to chlorine.
-
Bond Strength: The C-F bond is significantly stronger than the C-Cl bond. The typical bond dissociation energy for a C-F bond on an aromatic ring is around 128 kcal/mol, whereas for a C-Cl bond it is approximately 96 kcal/mol. This high C-F bond strength makes it more challenging to cleave, a critical factor in reactions involving bond-breaking steps like oxidative addition in cross-coupling catalysis.
-
Pi-Donation (Mesomeric Effect): Both halogens possess lone pairs that can be donated to the aromatic π-system (+M effect). For fluorine, the orbital overlap between the 2p orbitals of fluorine and carbon is more effective than the 3p-2p overlap for chlorine. This leads to a more significant +M effect for fluorine. However, the potent -I effect of fluorine generally outweighs its +M effect, rendering the attached carbon highly electrophilic.
These fundamental differences set the stage for opposing reactivity profiles in different reaction manifolds.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Mechanisms
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively. The key step in these catalytic cycles is the oxidative addition of the halo-bipyridine to a Pd(0) complex.
Reactivity Trend: Chloro > Fluoro
In stark contrast to SNAr reactions, chloro-bipyridines are generally more reactive than their fluoro-analogues in palladium-catalyzed cross-coupling reactions . This is a direct consequence of the relative C-X bond strengths. The weaker C-Cl bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step of the catalytic cycle. The high strength of the C-F bond presents a significant energetic barrier to oxidative addition, often requiring more forcing conditions, specialized ligands, or resulting in lower yields.
Experimental Data: Suzuki-Miyaura Coupling
While direct side-by-side comparative studies on halo-bipyridines are not abundant in the literature, the established principles from halo-pyridine and halo-arene chemistry are directly applicable. Below is a representative comparison of expected outcomes.
| Substrate | Halogen | Typical Reactivity in Suzuki Coupling | Expected Yield |
| 4,4'-dichloro-2,2'-bipyridine | Chloro | More reactive | Good to excellent |
| 4,4'-difluoro-2,2'-bipyridine | Fluoro | Less reactive | Low to moderate |
Experimental Protocol: Suzuki-Miyaura Coupling of 4,4'-dichloro-2,2'-bipyridine
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a chloro-bipyridine with phenylboronic acid.
Materials:
-
4,4'-dichloro-2,2'-bipyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 4,4'-dichloro-2,2'-bipyridine (1.0 equiv), phenylboronic acid (2.2 equiv), and potassium carbonate (4.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): The Reactivity Inversion
Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings. In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group.
Reactivity Trend: Fluoro > Chloro
In SNAr reactions, the reactivity trend is inverted: fluoro-bipyridines are significantly more reactive than their chloro-counterparts . This is due to two main factors:
-
Enhanced Electrophilicity: The high electronegativity of fluorine makes the carbon atom to which it is attached highly electron-deficient and thus more susceptible to nucleophilic attack.
-
Fluoride as a Good Leaving Group in this Context: While fluoride is generally considered a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, in SNAr the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The cleavage of the C-X bond occurs in a subsequent, faster step. The strong electron-withdrawing nature of fluorine stabilizes the anionic Meisenheimer intermediate, accelerating the reaction.
Experimental Data: Amination via SNAr
The enhanced reactivity of fluoro-pyridines in SNAr is well-documented.[1]
| Substrate | Halogen | Typical Reactivity in SNAr | Expected Yield |
| 4,4'-dichloro-2,2'-bipyridine | Chloro | Less reactive | Low to moderate |
| 4,4'-difluoro-2,2'-bipyridine | Fluoro | More reactive | Good to excellent |
Experimental Protocol: SNAr Amination of 4,4'-difluoro-2,2'-bipyridine
This protocol outlines a general procedure for the amination of a fluoro-bipyridine.
Materials:
-
4,4'-difluoro-2,2'-bipyridine
-
Aniline (or other amine)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 4,4'-difluoro-2,2'-bipyridine (1.0 equiv), aniline (2.5 equiv), and potassium carbonate (3.0 equiv).
-
Add dry DMSO as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour into ice water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
If necessary, recrystallize or purify by column chromatography.
Summary and Strategic Recommendations
The choice between a chloro- and fluoro-substituted bipyridine is a critical decision that should be guided by the intended synthetic transformation.
| Reaction Type | More Reactive Halogen | Rationale |
| Palladium-Catalyzed Cross-Coupling | Chloro | Weaker C-Cl bond facilitates oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | Fluoro | Strong inductive effect of F enhances electrophilicity of the carbon center and stabilizes the Meisenheimer intermediate. |
Strategic Recommendations:
-
For the synthesis of biaryl or N-aryl bipyridines via Suzuki or Buchwald-Hartwig coupling , starting with a chloro-bipyridine is generally advantageous, leading to milder reaction conditions and higher yields.
-
When planning a synthetic route that involves nucleophilic displacement of the halogen with amines, alkoxides, or thiolates, a fluoro-bipyridine will be significantly more reactive and is the preferred substrate.
-
The differential reactivity can be exploited for selective functionalization of di- or poly-halogenated bipyridines containing both chlorine and fluorine substituents.
By understanding these fundamental principles, chemists can harness the unique properties of chloro- and fluoro-bipyridines to streamline their synthetic endeavors and access a wider range of functionalized molecules.
References
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- D. A. Horton, G. T. Bourne, M. L. Smythe, Chem. Rev.2003, 103, 893-930. The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- J. F. Hartwig, Acc. Chem. Res.2008, 41, 1534-1544.
- T. J. Colacot, Chem. Rev.2003, 103, 3101-3119. A Concise Update on the Applications of Chloro(di-tert-butyl)phosphine Complexes of Palladium in Cross-Coupling Reactions.
Sources
A Comparative Guide to the Biological Efficacy of Bipyridine-Based Compounds
Introduction: The Versatility of the Bipyridine Scaffold
Bipyridine and its derivatives represent a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. Their unique structure, characterized by two interconnected pyridine rings, allows them to act as excellent chelating agents for a variety of metal ions. This coordination ability, coupled with the inherent planarity and aromaticity of the bipyridine scaffold, underpins their diverse and potent biological activities.[1] These compounds have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and immunomodulatory properties.[1] This guide provides a comparative analysis of the biological efficacy of different bipyridine-based compounds, supported by experimental data and detailed protocols for their evaluation.
Comparative Anticancer Efficacy
A significant area of research for bipyridine-based compounds is their potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), generation of cytotoxic reactive oxygen species (ROS), and interaction with DNA.
Cytotoxicity against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the in vitro potency of a compound. The lower the IC50 value, the more potent the compound is at inhibiting cell growth. The following table summarizes the IC50 values of various bipyridine derivatives against different cancer cell lines.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| NPS1 | HepG2 (Hepatocellular Carcinoma) | 0.27 ± 0.01 | [2] |
| NPS2 | HepG2 (Hepatocellular Carcinoma) | 0.43 ± 0.03 | [2] |
| NPS3 | HepG2 (Hepatocellular Carcinoma) | 2.66 ± 0.04 | [2] |
| NPS4 | HepG2 (Hepatocellular Carcinoma) | 1.37 ± 0.06 | [2] |
| NPS5 | HepG2 (Hepatocellular Carcinoma) | 0.25 ± 0.01 | [2] |
| NPS6 | HepG2 (Hepatocellular Carcinoma) | 0.28 ± 0.02 | [2] |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | A549 (Lung Carcinoma) | 60.1 ± 3.45 | |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | HCT-116 (Colon Carcinoma) | 23.8 ± 1.48 | |
| Rhenium tricarbonyl complex (TRIP) | Various | 1.4–1.9 |
Expert Insight: The data clearly indicates that the cytotoxic potency of bipyridine compounds is highly dependent on their specific chemical structure and the cancer cell line being tested. For instance, the NPS series of derivatives shows remarkable potency against HepG2 cells, with some compounds exhibiting IC50 values in the nanomolar range.[2] In contrast, the palladium(II) complex shows more moderate activity against A549 and HCT-116 cells. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer efficacy of bipyridine-based drug candidates.
Mechanisms of Anticancer Action
Induction of Apoptosis
A primary mechanism by which many bipyridine compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a tightly regulated process that involves a cascade of molecular events, ultimately leading to the elimination of the cell without inducing an inflammatory response.[3][4] Bipyridine derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.[2][5] This pathway is initiated by intracellular stress, leading to mitochondrial membrane depolarization, the release of cytochrome c, and the activation of a cascade of enzymes called caspases.[6][7]
Caption: Intrinsic apoptosis pathway induced by bipyridine compounds.
Generation of Reactive Oxygen Species (ROS)
Many bipyridine compounds, particularly their metal complexes, can catalytically generate reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, within cancer cells.[8] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further oxidative stress.[9] The accumulation of ROS can damage cellular components, including DNA, proteins, and lipids, and can also trigger the intrinsic apoptotic pathway.[2][5]
Comparative Antimicrobial Efficacy
Bipyridine-based compounds also exhibit significant activity against a range of pathogenic bacteria and fungi. Their antimicrobial properties are often attributed to their ability to chelate essential metal ions required for microbial growth and their capacity to disrupt cellular membranes and intercalate with DNA.
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of the in vitro susceptibility of a microbe to a particular agent.
| Compound/Complex | Microorganism | MIC (µM) | Reference |
| Cationic Rhenium(I) Complex | Staphylococcus aureus (MRSA) | 1.6 | [10] |
| Cationic Rhenium(I) Complex | Staphylococcus aureus (MSSA) | 1.6 | [10] |
| Neutral Rhenium(I) Complex C2Br | Staphylococcus aureus (MRSA) | 6.25 | [10] |
| Neutral Rhenium(I) Complex C2Br | Staphylococcus aureus (MSSA) | 6.25 | [10] |
| Pyridine Salt 51 (C8 chain) | S. aureus | >6000 | [11] |
| Pyridine Salt 53 (C12 chain) | S. aureus | 20 | [11] |
| Pyridine Salt 55 (C16 chain) | S. aureus | 20 | [11] |
Expert Insight: The antimicrobial activity of bipyridine compounds is influenced by factors such as the nature of the metal center in complexes, the overall charge of the molecule, and the presence of lipophilic substituents. For example, cationic rhenium(I) complexes demonstrate potent activity against both methicillin-resistant and -sensitive Staphylococcus aureus.[10] The length of alkyl chains in pyridine salts also plays a crucial role, with intermediate chain lengths (C12-C16) showing the best antimicrobial activity.[11]
Mechanism of Antimicrobial Action: DNA Intercalation
One of the key mechanisms underlying the antimicrobial and anticancer activity of planar aromatic molecules like bipyridine compounds is DNA intercalation.[12][13] This process involves the insertion of the planar molecule between the base pairs of the DNA double helix.[12] Intercalation can lead to a distortion of the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.[13]
Caption: Schematic of DNA intercalation by a bipyridine compound.
Experimental Protocols
To ensure the reliability and reproducibility of biological efficacy data, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial properties of bipyridine-based compounds.
Anticancer Activity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the bipyridine compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Causality Behind Experimental Choices: The MTT assay is a widely used initial screening tool for cytotoxicity because it is rapid, sensitive, and amenable to high-throughput screening. It relies on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of cell health.[7]
The clonogenic assay is a more stringent in vitro cell survival assay that assesses the ability of a single cell to grow into a colony. It is considered the gold standard for measuring the effectiveness of cytotoxic agents.[15]
Protocol:
-
Cell Treatment: Treat a sub-confluent monolayer of cells with the bipyridine compound for a specified duration.
-
Cell Seeding: Trypsinize the cells and seed a known number of cells into new culture dishes.
-
Incubation: Incubate the dishes for 1-3 weeks, depending on the cell line, to allow for colony formation.
-
Colony Staining: Fix the colonies with a solution of methanol and acetic acid and then stain with crystal violet.[3]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction of cells for each treatment condition.
Antimicrobial Activity Assay
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the bipyridine compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Causality Behind Experimental Choices: The broth microdilution method is preferred for determining MIC because it is quantitative, reproducible, and allows for the testing of multiple compounds and microbial strains simultaneously in a standardized format.
Conclusion
Bipyridine-based compounds represent a promising class of molecules with significant potential for the development of new anticancer and antimicrobial therapies. Their biological efficacy is intrinsically linked to their chemical structure, which can be rationally modified to enhance potency and selectivity. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued exploration and development of these versatile compounds. Further research focusing on in vivo efficacy, toxicity profiling, and the elucidation of specific molecular targets will be crucial in translating the therapeutic potential of bipyridine-based compounds from the laboratory to the clinic.
References
-
Caspase Cascade pathway. (n.d.). Retrieved from [Link]
-
Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... (n.d.). Retrieved from [Link]
-
Overview of the signaling pathway of apoptosis. The diagram illustrates... (n.d.). Retrieved from [Link]
-
Apoptosis. (2023, October 26). In Wikipedia. Retrieved from [Link]
-
"What is Apoptosis?" The Apoptotic Pathways and the Caspase Cascade | Technology Networks. (2020, December 4). Retrieved from [Link]
-
DNA Intercalation. (n.d.). Retrieved from [Link]
-
Workflow of MTT assay procedure. | Download Scientific Diagram. (n.d.). Retrieved from [Link]
-
Hydrogen peroxide assisted photorelease of an anthraquinone-based ligand from [Ru(2,2′-bipyridine) 2 (9,10-dioxo-9,10-dihydroanthracen-1-olate)]Cl in aqueous solution. (2020, August 19). Retrieved from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 11). Retrieved from [Link]
-
2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. (2024, November 9). Retrieved from [Link]
-
Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds. (2014, May 28). Retrieved from [Link]
-
A Rapid Single-Cell Antimicrobial Susceptibility Testing Workflow for Bloodstream Infections. (2022, November 2). Retrieved from [Link]
-
MTT Assay Principle. (n.d.). Retrieved from [Link]
-
Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates. (2020, July 28). Retrieved from [Link]
-
Caspase Cascade. (n.d.). Retrieved from [Link]
-
Intercalation (biochemistry). (2023, September 25). In Wikipedia. Retrieved from [Link]
-
2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. (2024, November 9). Retrieved from [Link]
-
Caspase. (2023, October 19). In Wikipedia. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Retrieved from [Link]
-
Schematic diagram of drug and DNA base pairs intercalation. B1 (Base1),... (n.d.). Retrieved from [Link]
-
Flow chart showing the MTT assay procedure. (n.d.). Retrieved from [Link]
-
(PDF) Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. (2024, May 1). Retrieved from [Link]
-
DNA-intercalator interactions: structural and physical analysis using atomic force microscopy in solution. (2012, January 10). Retrieved from [Link]
-
Caspase Activation Cascades in Apoptosis. (2005). Retrieved from [Link]
-
Suggested workflow options for rapid identification and antimicrobial susceptibility testing using MALDI-TOF MS DOT-MGA. (n.d.). Retrieved from [Link]
-
Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death. (2012, March 22). Retrieved from [Link]
-
Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations. (2023, August 29). Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (2023, August 8). Retrieved from [Link]
-
Stacking Interactions and DNA Intercalation. (2009, July 14). Retrieved from [Link]
-
Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight. (2024, January 11). Retrieved from [Link]
-
Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine. (2025, April 16). Retrieved from [Link]
-
Flowchart showing MTT assay. | Download Scientific Diagram. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. technologynetworks.com [technologynetworks.com]
- 5. tandfonline.com [tandfonline.com]
- 6. abeomics.com [abeomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight [mdpi.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Electrochemical Characterization of Metal Complexes Containing Bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry, metal complexes featuring bipyridine (bpy) and its derivatives stand as a cornerstone for advancements in catalysis, solar energy conversion, and medicinal chemistry. Their rich and tunable electrochemical properties are central to their function. This guide provides an in-depth comparison of common electrochemical techniques used to characterize these complexes, offering insights into experimental design, data interpretation, and the underlying principles that govern their redox behavior.
The Electrochemical Landscape of Bipyridine Complexes: More Than Just Numbers
The electrochemical signature of a metal bipyridine complex provides a window into its electronic structure and reactivity. The choice of the central metal ion (e.g., Ruthenium, Iridium, Iron) and the nature of substituents on the bipyridine ligands collaboratively dictate the redox potentials, influencing the ease of electron transfer and the stability of different oxidation states. Understanding these relationships is paramount for designing complexes with tailored functionalities.
Fundamentally, the redox events in these complexes can be either metal-centered or ligand-centered. Metal-centered processes involve changes in the oxidation state of the metal ion (e.g., Ru(II)/Ru(III)), while ligand-centered events involve the addition or removal of electrons from the π-system of the bipyridine ligands. The interplay between these processes is a key area of investigation.
A Comparative Toolkit for Electrochemical Analysis
Three primary techniques form the bedrock of electrochemical characterization for these complexes: Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Spectroelectrochemistry. Each offers a unique perspective on the redox properties of the molecule.
Cyclic Voltammetry (CV): The Versatile Workhorse
Cyclic voltammetry is an indispensable tool for rapidly probing the redox behavior of a species.[1] By sweeping the potential of an electrode and measuring the resulting current, a voltammogram is generated that reveals the potentials at which redox events occur and provides insights into the reversibility and kinetics of the electron transfer processes.[2]
Interpreting the Cyclic Voltammogram:
A typical cyclic voltammogram for a reversible one-electron process exhibits a characteristic "duck shape". Key parameters to extract include:
-
Anodic and Cathodic Peak Potentials (Epa and Epc): The potentials at which the peak oxidation and reduction currents are observed.
-
Half-Wave Potential (E½): The average of the anodic and cathodic peak potentials, which provides a good approximation of the standard redox potential (E°) for a reversible couple.
-
Peak Current (ipa and ipc): The magnitude of the current at the peak potentials, which is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.
Causality in Experimental Choices:
The choice of solvent and supporting electrolyte is critical for a successful CV experiment. The solvent must dissolve the complex and the electrolyte, be stable within the desired potential window, and not react with the analyte.[3] The supporting electrolyte is necessary to minimize solution resistance and ensure that charge is carried by ions, not the analyte.[4] For air-sensitive complexes, it is imperative to perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from oxygen reduction.[5]
Differential Pulse Voltammetry (DPV): Enhancing Sensitivity
DPV is a more sensitive technique than CV and is particularly useful for quantifying low concentrations of analytes and resolving overlapping redox peaks.[6] It works by superimposing small potential pulses on a linear potential ramp and measuring the difference in current before and after each pulse. This method effectively discriminates against the background charging current, resulting in a higher signal-to-noise ratio.[7]
Advantages over CV:
-
Increased Sensitivity: DPV can detect analytes at much lower concentrations than CV.[6]
-
Improved Resolution: The peak-shaped output of DPV allows for better separation of closely spaced redox events.
-
Reduced Background Interference: The differential current measurement minimizes the contribution of non-faradaic currents.
DPV is often employed in quantitative analysis, such as determining the concentration of a metal complex in a sample.
Spectroelectrochemistry: A Window into a Reaction's Soul
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the spectral properties of a molecule.[8] This powerful technique allows for the in-situ characterization of electrochemically generated species, providing invaluable information about their electronic structure and stability.
Commonly, UV-Vis-NIR or IR spectroscopy is coupled with an electrochemical experiment. By monitoring the changes in the absorption spectrum as a function of the applied potential, one can identify the species being formed and track their concentration. This is particularly useful for studying reaction mechanisms and identifying transient intermediates.
Practical Considerations:
Spectroelectrochemical cells are designed to allow a light beam to pass through a thin layer of solution adjacent to the working electrode.[2] For air-sensitive samples, it is crucial to use a sealed cell that can be purged with an inert gas.[9]
Comparative Analysis of Metal Bipyridine Complexes
The choice of metal center and the substitution pattern on the bipyridine ligands have a profound impact on the electrochemical properties of the resulting complexes.
The Influence of the Metal Center: A Tale of Three Groups
Complexes of iron, ruthenium, and osmium, all belonging to Group 8 of the periodic table, provide an excellent platform for comparing the effect of the metal ion.
Table 1: Comparison of Redox Potentials for [M(bpy)₃]²⁺ Complexes
| Metal (M) | M(III)/M(II) E½ (V vs. Fc⁺/Fc) | First Ligand Reduction E½ (V vs. Fc⁺/Fc) |
| Iron (Fe) | +0.80 | -1.17, -1.33, -1.96 |
| Ruthenium (Ru) | +1.30 | -1.31, -1.50, -1.75 |
| Osmium (Os) | Typically lower than Ru | Similar to Ru |
Data compiled from multiple sources and may vary based on experimental conditions.[10][11]
As we move down the group from iron to ruthenium, the metal-centered oxidation becomes more difficult (occurs at a more positive potential). This is due to the increasing energy of the d-orbitals of the heavier elements, making it more difficult to remove an electron. Conversely, the ligand-based reductions are less affected by the metal center, although subtle shifts can be observed.
Tuning Redox Potentials with Ligand Substitution
The electronic properties of the bipyridine ligands can be systematically tuned by introducing electron-donating or electron-withdrawing substituents. This provides a powerful strategy for fine-tuning the redox potentials of the complex.[12]
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the bipyridine ligand and, by extension, the metal center. This makes the metal-centered oxidation easier (shifts E½ to less positive values) and the ligand-based reduction more difficult (shifts E½ to more negative values).
-
Electron-withdrawing groups (e.g., -CF₃, -NO₂) have the opposite effect. They decrease the electron density, making the metal-centered oxidation more difficult and the ligand-based reduction easier.[12]
Table 2: Effect of Substituents on the Redox Potentials of [Ru(bpy-R)₃]²⁺ Complexes
| Substituent (R) | Ru(III)/Ru(II) E½ (V vs. Fc⁺/Fc) | First Ligand Reduction E½ (V vs. Fc⁺/Fc) |
| 4,4'-(CH₃)₂ | +1.24 | -1.38 |
| Unsubstituted | +1.30 | -1.31 |
| 4,4'-(CO₂Et)₂ | +1.51 | -1.08 |
Illustrative data; actual values may vary.
Iridium Bipyridine Complexes: A Class of Their Own
Iridium(III) bipyridine complexes are renowned for their applications in photoredox catalysis and organic light-emitting diodes (OLEDs). Their electrochemical properties are crucial for these applications. The redox potentials of iridium complexes can also be tuned by modifying the bipyridine ligands, as well as the other ligands in the coordination sphere.[13] Generally, the Ir(IV)/Ir(III) oxidation is observed at positive potentials, while the ligand-based reductions occur at negative potentials.
Experimental Protocols: A Self-Validating System
The trustworthiness of electrochemical data hinges on meticulous experimental execution. The following protocols provide a framework for obtaining reliable and reproducible results.
Protocol for Cyclic Voltammetry of an Air-Sensitive Metal Bipyridine Complex
-
Preparation of the Electrolyte Solution:
-
Choose a suitable solvent (e.g., acetonitrile, dichloromethane) and supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte should be of high purity and dried before use.
-
Prepare the electrolyte solution at the desired concentration (typically 0.1 M) in a clean, dry flask.
-
-
Degassing the Solution:
-
Sparge the electrolyte solution with a stream of dry, inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.[4]
-
-
Preparation of the Analyte Solution:
-
In a separate, dry vial, dissolve a small amount of the metal bipyridine complex in the degassed electrolyte solution to create a stock solution.
-
If an internal standard is to be used (e.g., ferrocene), add it to the stock solution.[14]
-
-
Electrochemical Cell Assembly:
-
Use a clean, dry electrochemical cell.
-
Polish the working electrode (e.g., glassy carbon, platinum) with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry completely.
-
Assemble the three-electrode setup: working electrode, reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode), and counter electrode (e.g., platinum wire).
-
Transfer the degassed electrolyte solution to the cell.
-
-
Running the Experiment:
-
Maintain a gentle stream of the inert gas over the surface of the solution throughout the experiment to prevent atmospheric oxygen from re-dissolving.
-
Record a background scan of the electrolyte solution to ensure there are no interfering redox-active impurities.
-
Add a known volume of the analyte stock solution to the cell and allow it to mix.
-
Set the parameters on the potentiostat: potential window, scan rate (e.g., 100 mV/s), and number of cycles.
-
Initiate the scan and record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the peak potentials and currents.
-
Calculate the half-wave potential (E½).
-
Assess the reversibility of the redox couple by examining the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature, and ipa/ipc should be approximately 1.
-
Protocol for Differential Pulse Voltammetry
The initial preparation of the solution and the cell setup are identical to that for cyclic voltammetry.
-
Setting DPV Parameters:
-
In the potentiostat software, select the DPV mode.
-
Set the initial and final potentials to bracket the redox event of interest.
-
Define the pulse parameters: pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and step potential (e.g., 4 mV).
-
-
Running the Experiment:
-
Initiate the DPV scan. The instrument will apply the pulsed potential waveform and record the differential current.
-
-
Data Analysis:
-
The resulting DPV will show a peak at a potential close to the E½ of the redox couple.
-
The height of the peak is proportional to the concentration of the analyte. For quantitative analysis, a calibration curve can be constructed by measuring the peak heights for a series of standard solutions.
-
Conclusion: A Powerful Synergy of Techniques
The electrochemical characterization of metal complexes containing bipyridine ligands is a multifaceted endeavor that benefits from a synergistic approach. Cyclic voltammetry provides a rapid and comprehensive overview of the redox landscape, while differential pulse voltammetry offers enhanced sensitivity for quantitative measurements. Spectroelectrochemistry provides a deeper understanding of the electronic structure and reactivity of electrochemically generated species. By carefully selecting the appropriate techniques and meticulously controlling the experimental conditions, researchers can gain profound insights into the properties of these versatile complexes, paving the way for the rational design of new materials with tailored functions for a wide range of applications.
References
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
-
Pine Research Instrumentation. (2024). Differential Pulse Voltammetry (DPV). Retrieved from [Link]
-
Ashley, D. C., & Jakubikova, E. (2018). Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine. Inorganic Chemistry, 57(16), 9907–9917. [Link]
-
Reagecon. (n.d.). Practical Considerations for Sampling. Retrieved from [Link]
-
Shao, F., et al. (2021). Synthesis and luminescent properties of hetero-bimetallic and hetero-trimetallic Ru(II)/Au(I) or Ir(III)/Au(I) complexes. Dalton Transactions, 50(5), 1768-1776. [Link]
-
Baikeli, Y., et al. (2019). Differential pulse voltammetry detection of Pb(II) using nitrogen-doped activated nanoporous carbon from almond shells. RSC Advances, 9(45), 26235-26242. [Link]
-
Ashley, D. C., & Jakubikova, E. (2018). Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine. Inorganic Chemistry, 57(16), 9907–9917. [Link]
-
Franco, F., et al. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Molecules, 24(11), 2154. [Link]
-
Wieghardt, K. (2021). Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study. ACS Omega, 6(28), 18037–18046. [Link]
-
Li, K., et al. (2012). Series of New Cationic Iridium(III) Complexes with Tunable Emission Wavelength and Excited State Properties: Structures, Theoretical Calculations, and Photophysical and Electrochemical Properties. Inorganic Chemistry, 51(21), 11565–11576. [Link]
-
Pine Research Instrumentation. (2024). Differential Pulse Voltammetry (DPV). [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
-
Ashley, D. C., & Jakubikova, E. (2018). Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine. Inorganic Chemistry, 57(16), 9907–9917. [Link]
-
Odinity. (2013). Comparing Tris-2,2'-bipyridine Complexes of Iron (II) and Ruthenium (II) through Spectroscopy and Electrochemistry. Retrieved from [Link]
-
Diaz-Cruz, J. M., Esteban, M., Van den Hoop, M. A. G. T., & Van Leeuwen, H. P. (1995). Stripping voltammetry of metal complexes: interferences from adsorption onto cell components. Analytical chemistry, 67(14), 2415-2421. [Link]
-
Costa, J. C. S., et al. (2022). New Bis-Cyclometalated Iridium(III) Complexes with β-Substituted Porphyrin-Arylbipyridine as the Ancillary Ligand: Electrochemical and Photophysical Insights. Molecules, 27(14), 4436. [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
-
Baikeli, Y., et al. (2019). Differential pulse voltammetry detection of Pb(II) using nitrogen-doped activated nanoporous carbon from almond shells. RSC Advances, 9(45), 26235-26242. [Link]
-
DevTools Daily. (2021). Real examples of Graphviz. Medium. [Link]
-
Kim, J. H., et al. (2023). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 28(14), 5489. [Link]
-
Grech, S. M., et al. (2016). Surface-Sensitive Spectro-electrochemistry Using Ultrafast 2D ATR IR Spectroscopy. The Journal of Physical Chemistry Letters, 7(3), 433-437. [Link]
-
Shao, F., et al. (2021). Synthesis and luminescent properties of hetero-bimetallic and hetero-trimetallic Ru(II)/Au(I) or Ir(III)/Au(I) complexes. Dalton Transactions, 50(5), 1768-1776. [Link]
-
Collin, J. P., & Sauvage, J. P. (1987). A route for synthesis of coordinatively dissymmetrical iron(II) polypyridine complexes and supramolecular structures containing a Fe(bpy)32+ moiety. New Journal of Chemistry, 11(11), 787-792. [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
-
Penafiel, J. V., & McIndoe, J. S. (2017). Handling considerations for the mass spectrometry of reactive organometallic compounds. Dalton Transactions, 46(39), 13131-13137. [Link]
-
Graphviz. (2023). Datasets of text - GraphViz examples?. [Link]
-
Zalis, S., et al. (2019). Determination of the Empirical Formula of the Iron(II) Bipyridine Complex Ion by Job's Method of Continuous Variation. Journal of Chemical Education, 96(9), 2003-2007. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. lcms.cz [lcms.cz]
- 7. Differential Pulse Voltammetry (DPV) [pineresearch.com]
- 8. Basics of spectroelectrochemistry | Metrohm [metrohm.com]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. odinity.com [odinity.com]
- 12. Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iitk.ac.in [iitk.ac.in]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-2'-fluoro-3,4'-bipyridine: A Guide for Laboratory Professionals
Hazard Assessment and Risk Mitigation: Understanding the "Why"
Before any disposal procedure begins, a thorough understanding of the potential hazards associated with 2-Chloro-2'-fluoro-3,4'-bipyridine is paramount. Based on data from analogous compounds, this substance should be treated as hazardous.
Key Potential Hazards:
-
Toxicity: Similar chlorinated and fluorinated pyridines are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: The compound is likely to cause skin and serious eye irritation.[1][3]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[1]
Therefore, all handling and disposal operations must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.
Immediate Safety and Handling Protocols
Proper handling is the first step in a safe disposal process. All operations involving this compound should be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.
Mandatory Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile, neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area is crucial.[4][5] | A respirator may be necessary for spill cleanup or if ventilation is inadequate. |
In the event of a spill, the material should be absorbed with an inert substance like sand or vermiculite and collected into a designated, sealed container for hazardous waste.[4][5] Under no circumstances should the chemical be allowed to enter drains or waterways.[5][6]
Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Experimental Protocol: Waste Segregation and Containerization
-
Waste Identification: All waste streams containing this compound must be identified. This includes pure compound, reaction mixtures, contaminated solvents, and disposable labware.
-
Segregation: This compound is a halogenated organic waste. It must be segregated from non-halogenated waste streams to ensure proper disposal treatment.[7][8]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][7] The container must be compatible with the chemical and in good condition.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, irritant).[5][7]
Regulatory Compliance: EPA Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure it is managed in a way that is protective of human health and the environment. As a halogenated organic compound, waste containing this compound would likely fall under the following categories:
-
F-listed wastes: These are wastes from common manufacturing and industrial processes. Because it is a spent halogenated solvent, it could be classified under codes such as F001 or F002.[9]
-
U-listed wastes: These are discarded commercial chemical products. If the pure, unused compound is being disposed of, it may be classified as a U-listed waste. Pyridine itself is listed as U196.[10]
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to determine the precise waste codes and ensure compliance with local, state, and federal regulations.[2]
Final Disposal Method: The Scientific Rationale
The recommended disposal method for chlorinated organic compounds is high-temperature incineration.[11][12] This method is preferred for several reasons:
-
Complete Destruction: Incineration at high temperatures breaks down the complex organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen halides.
-
Pollution Control: Modern incinerators are equipped with advanced scrubbing systems to neutralize and remove acidic gases (like HCl and HF) and other pollutants from the exhaust stream, preventing their release into the atmosphere.[11]
-
Avoidance of Landfilling: Direct landfilling of such chemicals is generally prohibited due to the risk of soil and groundwater contamination.[11]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By understanding the hazards, implementing rigorous handling protocols, and adhering to regulatory disposal guidelines, researchers can ensure that their innovative work does not come at the cost of their safety or the health of the planet. Always consult your institution's EHS department for specific guidance and procedures.
References
- CymitQuimica. (2023, July 31).
- Carl ROTH. (n.d.).
- Jubilant Ingrevia. (n.d.).
- (n.d.).
- Agency for Toxic Substances and Disease Registry (
- ChemicalBook. (2025, July 19).
- ECHEMI. (n.d.).
- Fisher Scientific. (n.d.).
- Benchchem. (n.d.). Navigating the Safe Disposal of 4-Chloro-2,2'-bipyridine: A Comprehensive Guide.
- Chem-Supply. (n.d.).
- Sigma-Aldrich. (2024, March 2).
- U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Fisher Scientific. (2011, June 14).
- U.S. Environmental Protection Agency (EPA). (n.d.). Pyridine - Substance Details - SRS.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
- NEDT.org. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products.
- National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents.
- (n.d.). WASTE DISPOSAL PROCEDURES.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. ethz.ch [ethz.ch]
- 8. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 9. wku.edu [wku.edu]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
